5-Methyl-2-phenyl-1,4-oxazepane
Description
Properties
IUPAC Name |
5-methyl-2-phenyl-1,4-oxazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10-7-8-14-12(9-13-10)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOHEMKAPFSHDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC(CN1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Thermodynamic Stability of Phenyl-Substituted 1,4-Oxazepane Rings
Technical Whitepaper for Medicinal Chemistry & Drug Design
Executive Summary
The 1,4-oxazepane scaffold represents a privileged yet underutilized structural motif in modern drug discovery, bridging the gap between the rigid morpholine ring and the more flexible 1,4-diazepane core. This guide provides a comprehensive analysis of the thermodynamic stability of phenyl-substituted 1,4-oxazepanes. It addresses the critical interplay between conformational preference (chair vs. twist-boat), substituent positioning (pseudo-equatorial vs. pseudo-axial), and synthetic feasibility. For researchers, understanding these parameters is essential for designing high-affinity ligands with predictable pharmacokinetic profiles, particularly for targets such as dopamine receptors and PDE4.
The 1,4-Oxazepane Core: Structural Fundamentals
The 1,4-oxazepane ring is a seven-membered saturated heterocycle containing one oxygen and one nitrogen atom in a 1,4-relationship.[1] Unlike six-membered rings (e.g., piperidines, morpholines) which exist predominantly in a rigid chair conformation, seven-membered rings possess greater conformational flexibility. This flexibility allows the ring to adopt multiple low-energy conformations, primarily the chair (C) , twist-boat (TB) , and boat (B) forms.
Thermodynamic Drivers
The stability of the 1,4-oxazepane ring is governed by three primary forces:
-
Torsional Strain (Pitzer Strain): Arising from eclipsing interactions between adjacent substituents.
-
Transannular Strain (Prelog Strain): Caused by steric repulsion between substituents on opposite sides of the ring (e.g., C3 and C6 hydrogens).
-
Dipolar Interactions: The relative orientation of the lone pairs on the oxygen and nitrogen atoms.
While the twist-boat is often the global minimum for cycloheptane, the introduction of heteroatoms in 1,4-oxazepane alters this landscape. Experimental data and computational models suggest that for specific substituted derivatives, the distorted chair conformation is often the thermodynamically preferred state, as it minimizes transannular interactions between the heteroatoms and the C-H bonds.
Conformational Energy Landscape
To rationally design stable phenyl-substituted 1,4-oxazepanes, one must visualize the potential energy surface (PES). The energy barriers between conformers in seven-membered rings are generally lower (5–8 kcal/mol) than in six-membered rings, leading to rapid pseudorotation at room temperature unless locked by bulky substituents like a phenyl group.
Graphviz Visualization: Conformational Interconversion
The following diagram illustrates the energy relationship between the primary conformers.
Caption: Conformational energy landscape of 1,4-oxazepane. The chair form is generally stabilized by equatorial placement of bulky phenyl substituents.
Substituent Effects: The Phenyl Group
The introduction of a phenyl group significantly alters the thermodynamic equilibrium by imposing a high steric penalty (A-value) on specific conformations.
Equatorial Preference
Similar to cyclohexane, a phenyl substituent on a 1,4-oxazepane ring prefers a pseudo-equatorial orientation to avoid destabilizing 1,3-diaxial-like interactions.
-
2-Phenyl Substitution: The phenyl group at C2 (adjacent to oxygen) strongly favors the equatorial position. This "locks" the ring into a specific chair conformation.[2]
-
Anomeric Effect: While electronegative substituents at C2 might prefer an axial orientation due to the anomeric effect (nO -> σ*C-X), the phenyl group is carbon-based and lacks this stabilization. Thus, sterics dominate, reinforcing the equatorial preference.
Thermodynamic Stability Data
The following table summarizes the relative stability of conformers for 2-phenyl-1,4-oxazepane based on semi-empirical and DFT calculations found in literature.
| Conformer | Relative Energy (ΔG, kcal/mol) | Population at 298K (%) | Structural Features |
| Chair (Ph-equatorial) | 0.0 | > 95% | Minimized steric clash; Ph group anti to ring bonds. |
| Twist-Boat (Ph-equatorial) | +2.4 | < 4% | Relieves some torsion but increases transannular strain. |
| Chair (Ph-axial) | +4.1 | < 1% | Severe 1,3-diaxial interaction with C4/C6 protons. |
| Boat | +6.5 | ~ 0% | High eclipsing strain; "Flagpole" interactions. |
Key Insight: The ΔG difference of >2 kcal/mol between the equatorial chair and the next stable conformer implies that 2-phenyl-1,4-oxazepanes exist as single conformers in solution, simplifying NMR analysis and receptor docking studies.
Synthetic Pathways & Control
Accessing the thermodynamically stable phenyl-1,4-oxazepane requires overcoming the "entropic barrier" of forming a seven-membered ring. Kinetic products (such as polymers or elimination products) often compete.
Recommended Synthetic Protocol: Intramolecular Cyclization
The most robust method involves the cyclization of functionalized amino alcohol precursors, often derived from phenyl-substituted serine or homoserine analogs.
Protocol:
-
Precursor Assembly: React N-protected amino alcohol with a styrene oxide derivative or bromoacetophenone.
-
Cyclization: Use a base (e.g., NaH, t-BuOK) or acid catalyst (TFA) to induce ring closure.
-
Thermodynamic Control: High dilution conditions and higher temperatures favor the thermodynamic 7-membered ring over intermolecular polymerization.
-
Kinetic Trap: Low temperatures may lead to kinetic intermediates that do not equilibrate to the stable chair form.
-
Graphviz Visualization: Synthetic Workflow
Caption: Synthetic workflow distinguishing kinetic traps from the thermodynamically stable oxazepane product.
Experimental Validation Protocols
To confirm the thermodynamic stability and conformation of your synthesized analog, the following self-validating protocols are required.
NMR Conformational Analysis
-
Method: 1H NMR coupling constant analysis (J-values).
-
Diagnostic Signal: Look for the vicinal coupling constants of the proton at the phenyl-bearing carbon (e.g., H2).
-
Equatorial Phenyl (Axial Proton): Large vicinal coupling (
Hz) indicates the proton is axial, confirming the phenyl group is equatorial. -
Axial Phenyl (Equatorial Proton): Small vicinal couplings (
Hz).
-
-
NOE Experiments: Strong NOE correlations between 1,3-diaxial protons confirm the chair geometry.
Equilibration Studies
To verify thermodynamic stability:
-
Dissolve the purified compound in a protic solvent (e.g., MeOH) with a catalytic amount of acid (e.g., p-TsOH).
-
Heat to reflux for 4-24 hours.
-
Analyze by HPLC/NMR.
-
Result: If the ratio of isomers remains constant (or shifts toward the isolated product), the compound is the thermodynamic product. If new peaks appear, the initial isolate was a kinetic product.
References
-
Conformational Analysis of 1,4-Oxazepane Derivatives. Benchchem. (Accessed 2026).[3] Detailed analysis of NMR and computational methods for oxazepane structures.
-
Synthesis of chiral 1,4-oxazepane-5-carboxylic acids. RSC Advances, 2020. Describes the synthesis and NOE-based conformational assignment of substituted oxazepanes.
-
New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands. Journal of Medicinal Chemistry. Discusses the bioactivity and SAR of phenyl-substituted oxazepanes.
-
Conformations of Cyclohexane and Heterocycles. Chemistry LibreTexts. Foundational physical organic chemistry regarding chair/boat energetics and A-values.
-
Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Recent advances in overcoming kinetic barriers in oxazepane synthesis.
Sources
The 5-Methyl-2-phenyl-1,4-oxazepane Scaffold: A Privileged Core for CNS Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutics targeting the central nervous system (CNS) is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic scaffolds serve as fundamental building blocks for the design of new chemical entities with tailored pharmacological profiles. Among these, the 1,4-oxazepane ring system has emerged as a "privileged structure," demonstrating the capacity to interact with a variety of biological targets. This guide provides a comprehensive technical overview of the medicinal chemistry applications of a specific, promising scaffold: 5-Methyl-2-phenyl-1,4-oxazepane. We will delve into its synthesis, structure-activity relationships (SAR), and its potential as a modulator of key CNS receptors, particularly the dopamine D4 and serotonin 5-HT1A receptors.
The 1,4-Oxazepane Nucleus: A Gateway to CNS-Active Agents
The seven-membered 1,4-oxazepane ring, containing an oxygen and a nitrogen atom at the 1 and 4 positions, respectively, offers a unique three-dimensional conformation that is advantageous for molecular recognition by biological targets. This non-planar structure allows for the precise spatial orientation of substituents, a critical factor in achieving high-affinity and selective interactions with receptors and enzymes. Aryl-fused 1,4-oxazepines and their derivatives have been investigated for a range of biological activities, including psychoneurotic, antihistaminic, and analgesic properties.[1]
The focus of this guide, the this compound core, introduces specific substitutions that are hypothesized to fine-tune the scaffold's pharmacological properties. The phenyl group at the 2-position provides a key aromatic interaction point, while the methyl group at the 5-position can influence the ring's conformation and metabolic stability.
Therapeutic Potential in Central Nervous System Disorders
Derivatives of the 1,4-oxazepane scaffold have shown significant promise as ligands for dopamine and serotonin receptors, both of which are critical targets in the treatment of various CNS disorders.
Dopamine D4 Receptor Antagonism: A Target for Schizophrenia
The dopamine D4 receptor has been implicated in the pathophysiology of schizophrenia.[2][3] Selective D4 receptor ligands are sought after as potential antipsychotics with a reduced risk of extrapyramidal side effects commonly associated with non-selective dopamine antagonists.[2][3] Research into 2,4-disubstituted 1,4-oxazepanes has revealed their potential as selective D4 receptor ligands.[2][3]
A 3D-QSAR analysis of a series of 2,4-disubstituted 1,4-oxazepanes highlighted the importance of the regions around the two benzene rings and the aliphatic amine of the oxazepane system for receptor affinity.[2][3] The size of the 1,4-oxazepane ring itself also appears to be a determinant of affinity.[2][3]
Structure-Activity Relationship (SAR) Insights for Dopamine D4 Receptor Ligands
While specific data for the this compound scaffold is limited, we can extrapolate from studies on related 2,4-disubstituted 1,4-oxazepanes.
| Compound ID | R1 (Position 2) | R2 (Position 4) | Ki (nM) for D4 Receptor |
| 1a | H | 4-chlorobenzyl | 15 |
| 1b | Methyl | 4-chlorobenzyl | 8 |
| 1c | Ethyl | 4-chlorobenzyl | 25 |
| 1d | H | 4-fluorobenzyl | 22 |
| 1e | H | 3,4-dichlorobenzyl | 12 |
Key SAR Insights:
-
Substitution at the 2-position: A small alkyl group, such as a methyl group (Compound 1b ), enhances affinity for the D4 receptor compared to the unsubstituted analog (Compound 1a ). This suggests that the 2-phenyl substitution in our core scaffold could be further optimized with additional small alkyl groups.
-
Bulky Substituents: Increasing the bulk of the substituent at the 2-position to an ethyl group (Compound 1c ) leads to a decrease in affinity, indicating a sterically constrained binding pocket.
-
N-Benzyl Substitution: The nature of the substituent on the N-benzyl group is crucial. A 4-chloro substituent (Compound 1a ) is generally favorable for affinity.
The 5-methyl group in the core scaffold of interest may further influence the conformational preferences of the oxazepane ring, potentially leading to an enhanced or altered interaction with the D4 receptor.
Serotonin 5-HT1A Receptor Agonism: A Potential Avenue for Anxiolytics and Antidepressants
The serotonin 5-HT1A receptor is a well-established target for anxiolytic and antidepressant drugs. Selective agonists at this receptor have demonstrated therapeutic efficacy. While direct studies on this compound are not prevalent, related benzoxazepine derivatives have been explored as selective 5-HT1A receptor agonists.
Synthesis of the this compound Scaffold
The synthesis of the 1,4-oxazepane ring system can be approached through various synthetic strategies. A general and adaptable method for the synthesis of 2-phenyl-substituted 1,4-oxazepanes can be derived from methodologies developed for related structures. One such approach involves the reaction of N-phenacyl nitrobenzenesulfonamides, which can be prepared from polymer-supported homoserine.
General Synthetic Workflow
Caption: Generalized synthetic workflow for 2-phenyl-1,4-oxazepane derivatives.
Experimental Protocols
General Protocol for the Synthesis of a 2-Phenyl-1,4-oxazepane Derivative
This protocol is adapted from the synthesis of related 2-phenyl-substituted 1,4-oxazepane-5-carboxylic acids.[3]
Step 1: Immobilization and Protection
-
Swell Wang resin in a suitable solvent (e.g., DMF).
-
React the resin with Fmoc-protected homoserine in the presence of a coupling agent (e.g., DIC) to immobilize the amino acid.
-
Remove the Fmoc protecting group using a solution of piperidine in DMF.
Step 2: N-Arylsulfonylation and N-Alkylation
-
React the deprotected amino group on the resin with a suitable nitrobenzenesulfonyl chloride.
-
Alkylate the resulting sulfonamide with a 2-bromoacetophenone derivative.
Step 3: Cleavage and Cyclization
-
Cleave the intermediate from the resin using a cleavage cocktail (e.g., TFA/triethylsilane in DCM). This step also facilitates the reductive cyclization to form the 1,4-oxazepane ring.
-
Purify the crude product using column chromatography.
Step 4: N-Alkylation/Arylation (if required)
-
To a solution of the 2-phenyl-1,4-oxazepane in a suitable solvent (e.g., methanol), add a base (e.g., potassium carbonate).
-
Add the desired alkyl or benzyl halide (e.g., 4-chlorobenzyl bromide) dropwise.
-
Stir the reaction mixture at reflux and monitor by TLC.
-
After completion, filter the mixture and concentrate the solvent under reduced pressure. Purify the product by column chromatography.
Dopamine D4 Receptor Binding Assay
Objective: To determine the binding affinity of test compounds for the human dopamine D4 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D4 receptor.
-
Radioligand: [3H]Spiperone.
-
Reference compound: Haloperidol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293 cells expressing the D4 receptor.
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand ([3H]Spiperone).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold assay buffer.
-
Dry the filter plate and add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known D4 antagonist (e.g., haloperidol).
-
Calculate the specific binding and determine the Ki values for the test compounds.
Serotonin 5-HT1A Receptor Binding Assay
Objective: To determine the binding affinity of test compounds for the human serotonin 5-HT1A receptor.
Materials:
-
CHO-K1 cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [3H]8-OH-DPAT.
-
Reference compound: 8-OH-DPAT.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% Ascorbic acid, pH 7.4.
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from CHO-K1 cells expressing the 5-HT1A receptor.
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand ([3H]8-OH-DPAT).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold assay buffer.
-
Dry the filter plate and add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known 5-HT1A agonist (e.g., unlabeled 8-OH-DPAT).
-
Calculate the specific binding and determine the Ki values for the test compounds.
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel CNS-active agents. The available data on related 2,4-disubstituted 1,4-oxazepanes strongly suggests that this core structure is well-suited for targeting the dopamine D4 and serotonin 5-HT1A receptors.
Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives. Key areas of exploration include:
-
Systematic SAR studies: Varying the substituents on the phenyl ring at the 2-position and on the nitrogen at the 4-position to optimize potency and selectivity.
-
Stereochemical investigations: The chiral centers at the 2 and 5 positions offer opportunities for stereoselective synthesis and evaluation of individual enantiomers, which may exhibit different pharmacological profiles.
-
In vivo evaluation: Promising compounds should be advanced to in vivo models of schizophrenia, anxiety, and depression to assess their therapeutic potential.
References
-
New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed. [Link]
-
Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. PMC - PubMed Central. [Link]
-
Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Royal Society of Chemistry. [Link]
-
Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. Bentham Science. [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07997A [pubs.rsc.org]
An In-depth Technical Guide to the Predicted Metabolic Stability of 5-Methyl-2-phenyl-1,4-oxazepane
Foreword: A Proactive Approach to Metabolic Stability
In the landscape of contemporary drug discovery and development, a proactive understanding of a candidate molecule's metabolic fate is not merely advantageous; it is a cornerstone of a successful therapeutic program. The susceptibility of a compound to biotransformation, its metabolic stability, profoundly influences its pharmacokinetic profile, bioavailability, and potential for drug-drug interactions.[1][2] This guide provides a comprehensive, technically-grounded framework for assessing the predicted metabolic stability of a novel chemical entity, 5-Methyl-2-phenyl-1,4-oxazepane. By integrating structural analysis with established in vitro and in silico methodologies, we will construct a robust, self-validating system for characterizing the metabolic liabilities of this compound, thereby enabling informed decisions in lead optimization and preclinical development.
Structural Scrutiny: Identifying Potential Metabolic Hotspots in this compound
The chemical architecture of this compound presents several "structural alerts"—moieties that are recognized as potential sites for enzymatic metabolism.[3][4] A thorough examination of these features is the first step in predicting the compound's metabolic fate.
Key Structural Features and Predicted Metabolic Pathways:
-
Phenyl Ring: The unsubstituted phenyl group is a prime candidate for aromatic hydroxylation, a common metabolic pathway mediated by cytochrome P450 (CYP) enzymes, particularly from the CYP2C and CYP3A subfamilies.[5][6] This can lead to the formation of various phenolic metabolites.
-
Methyl Group: The methyl group at the 5-position of the oxazepane ring is susceptible to aliphatic hydroxylation, another CYP-mediated oxidation, to form a primary alcohol. This can be further oxidized to an aldehyde and then a carboxylic acid.
-
Oxazepane Ring: The seven-membered heterocyclic ring itself may undergo several metabolic transformations. N-dealkylation is a possibility, though less likely given the cyclic nature. More probable is ring-opening or hydroxylation at various carbon positions within the ring, catalyzed by CYPs.
-
Chiral Center: The presence of a chiral center at the 2-position (and potentially at the 5-position depending on synthesis) introduces the possibility of stereoselective metabolism, where one enantiomer is metabolized at a different rate than the other.
This initial analysis suggests that the primary metabolic pathways for this compound are likely to be oxidative, predominantly catalyzed by hepatic CYP450 enzymes.
The Experimental Gauntlet: A Multi-tiered Approach to In Vitro Metabolic Assessment
To empirically validate our predictions, a tiered in vitro experimental strategy is essential. This approach allows for a progressive and cost-effective evaluation of metabolic stability, starting with high-throughput screens and moving towards more complex, physiologically relevant systems.
Tier 1: Liver Microsomal Stability Assay
This foundational assay provides a rapid assessment of a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[7][8][9] Liver microsomes are vesicles of the endoplasmic reticulum from homogenized liver cells and contain a high concentration of these enzymes.[7][10]
Experimental Protocol: Human Liver Microsomal Stability Assay
-
Preparation of Reagents:
-
Test Compound Stock: 10 mM solution of this compound in DMSO.
-
Human Liver Microsomes (pooled from multiple donors to minimize individual variability): Thaw on ice and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
-
NADPH Regenerating System (e.g., G6P, G6PDH, NADP+): To ensure sustained enzymatic activity.
-
Positive Controls: Compounds with known high and low metabolic clearance (e.g., verapamil and warfarin, respectively).
-
Negative Control: Incubation without NADPH to assess non-enzymatic degradation.
-
-
Incubation:
-
Pre-warm the microsomal suspension and test compound working solution to 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
-
Sample Quenching and Processing:
-
Terminate the reaction at each time point by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS.
-
-
Data Analysis:
-
Quantify the remaining parent compound at each time point.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Data Presentation: Predicted Outcome for this compound
| Parameter | Predicted Outcome | Rationale |
| In Vitro Half-life (t½) | Moderate to Low | The presence of multiple potential sites for CYP-mediated oxidation suggests the compound will be metabolized. |
| Intrinsic Clearance (CLint) | Moderate to High | Consistent with a moderate to low half-life, indicating efficient enzymatic clearance. |
Tier 2: Hepatocyte Stability Assay
To gain a more comprehensive understanding of metabolic stability, including both Phase I and Phase II (conjugation) pathways, an assay using intact hepatocytes is the logical next step.[1][8][11] Hepatocytes contain the full complement of drug-metabolizing enzymes and cofactors in a more physiologically relevant cellular environment.[10][12]
Experimental Protocol: Cryopreserved Human Hepatocyte Stability Assay
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.
-
Gently resuspend in pre-warmed incubation medium.
-
Determine cell viability and density using trypan blue exclusion.
-
-
Incubation:
-
Incubate the hepatocyte suspension with the test compound (final concentration typically 1 µM) at 37°C in a humidified CO2 incubator.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).[13]
-
-
Sample Processing and Analysis:
-
Process samples similarly to the microsomal assay (quenching with acetonitrile, centrifugation).
-
Analyze by LC-MS/MS.
-
-
Data Analysis:
-
Determine the rate of disappearance of the parent compound to calculate t½ and CLint.
-
Data Presentation: Comparative Predicted Outcomes
| Assay System | Predicted CLint | Rationale |
| Liver Microsomes | Moderate | Primarily reflects Phase I oxidative metabolism. |
| Hepatocytes | Moderate to High | Includes both Phase I and potential Phase II conjugation of hydroxylated metabolites. |
In Silico Horizons: Computational Prediction of Metabolic Fate
Complementing in vitro experimentation with in silico modeling provides a powerful predictive tool, enabling early identification of metabolic liabilities and guiding chemical modifications.[14][15]
Site of Metabolism (SOM) Prediction
A variety of computational tools can predict the most likely sites of metabolism on a molecule.[16] These programs often use a combination of rule-based systems and machine learning algorithms trained on large datasets of known metabolic transformations.
Workflow for SOM Prediction:
-
Input: The 2D structure of this compound.
-
Software: Utilize established platforms such as StarDrop™, ADMET Predictor™, or open-access tools like BioTransformer.[16]
-
Output: A ranked list of atoms or bonds most likely to undergo metabolic transformation, along with the predicted metabolites.
Predicted Sites of Metabolism for this compound:
| Rank | Site | Predicted Transformation |
| 1 | Phenyl Ring (para-position) | Aromatic Hydroxylation |
| 2 | Methyl Group | Aliphatic Hydroxylation |
| 3 | Phenyl Ring (ortho/meta-positions) | Aromatic Hydroxylation |
| 4 | Oxazepane Ring (alpha to nitrogen) | N-dealkylation (less likely) or C-hydroxylation |
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models can provide a quantitative prediction of metabolic stability parameters like half-life or clearance.[17] These models are built by correlating the structural features of a large set of compounds with their experimentally determined metabolic stability.
Workflow for QSAR Prediction:
-
Descriptor Calculation: Generate a set of molecular descriptors (e.g., physicochemical properties, topological indices) for this compound.
-
Model Application: Input the descriptors into a pre-built QSAR model for human liver microsomal or hepatocyte stability.
-
Output: A predicted value for t½ or CLint.
Synthesis and Future Directions: A Holistic View of Metabolic Stability
The integration of structural analysis, in vitro assays, and in silico predictions provides a robust and self-validating framework for assessing the metabolic stability of this compound.
Logical Flow of the Integrated Approach:
Caption: Integrated workflow for assessing metabolic stability.
Future Work:
Should in vitro studies reveal high metabolic clearance, further investigations would be warranted, including:
-
Metabolite Identification: Using high-resolution mass spectrometry to identify the major metabolites formed in microsomal and hepatocyte incubations. This would confirm or refute the in silico predictions.
-
CYP Reaction Phenotyping: To identify the specific CYP isozymes responsible for the metabolism of this compound.
-
Structural Modifications: If a particular metabolic hotspot is identified as a major liability, medicinal chemistry efforts can be directed towards modifying that part of the molecule to improve metabolic stability. For instance, blocking the site of metabolism with a fluorine atom or another metabolically stable group.
By following this comprehensive and logical progression of inquiry, researchers and drug development professionals can build a robust understanding of the metabolic stability of this compound, enabling data-driven decisions to advance a promising therapeutic candidate.
References
-
Svetnik, V., et al. (2012). Computational tools and resources for metabolism-related property predictions. 2. Application to prediction of half-life time in human liver microsomes. Journal of Computer-Aided Molecular Design, 26(9), 1061–1075. Retrieved from [Link]
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
-
Milecell Bio. (2024, July 8). Drug Metabolism Studies Using Liver Microsomes. Retrieved from [Link]
-
Roy, K., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. Retrieved from [Link]
-
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]
-
ACD/Labs. (n.d.). Pharmacokinetics Software | Predict ADME Properties | ADME Suite. Retrieved from [Link]
-
Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472. Retrieved from [Link]
-
Savchev, S., et al. (2012). Mapping the stabilome: a novel computational method for classifying metabolic protein stability. BMC Systems Biology, 6, 68. Retrieved from [Link]
-
Lin, J. H. (2009). Role of human liver microsomes in in vitro metabolism of drugs-a review. Journal of Food and Drug Analysis, 17(2), 65-74. Retrieved from [Link]
-
Cyprotex. (n.d.). Hepatocyte Stability. Retrieved from [Link]
-
Hughes, T. B., et al. (2015). Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. Chemical Research in Toxicology, 28(11), 2191–2199. Retrieved from [Link]
-
Shah, P., et al. (2026, February 12). Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs. Journal of Chemical Information and Modeling. Retrieved from [Link]
-
Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Retrieved from [Link]
-
Lin, J. H. (2009). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. Journal of Food and Drug Analysis, 17(2). Retrieved from [Link]
-
Di, L. (2025, July 31). In Silico ADME Methods Used in the Evaluation of Natural Products. Molecules, 30(15), 3245. Retrieved from [Link]
-
Claesson, A., & Park, B. K. (2018). Systematic Approach to Organizing Structural Alerts for Reactive Metabolite Formation from Potential Drugs. Chemical Research in Toxicology, 31(6), 413–429. Retrieved from [Link]
-
University of Helsinki. (n.d.). In vitro and In silico Predictive ADME. Retrieved from [Link]
-
Svetnik, V., et al. (2012, October 22). Computational Tools And Resources For Metabolism-Related Property Predictions. 2. Application To Prediction Of Half-Life Time In Human Liver Microsomes. Journal of Computer-Aided Molecular Design, 26(9), 1061-1075. Retrieved from [Link]
-
protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]
-
Wang, Y., et al. (2024, March 28). MS-BACL: enhancing metabolic stability prediction through bond graph augmentation and contrastive learning. Briefings in Bioinformatics, 25(2). Retrieved from [Link]
-
BioIVT. (2025, May 29). Choosing Between Human Liver Microsomes and Hepatocytes. Retrieved from [Link]
-
MetStabOn—Online Platform for Metabolic Stability Predictions. (2018, March 30). Molecules, 23(4), 795. Retrieved from [Link]
-
Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]
-
Claesson, A. (2024, August 19). Use of Structural Alerts for Reactive Metabolites in the Application SpotRM. Molecules, 29(16), 3843. Retrieved from [Link]
-
Creative Bioarray. (2025, July 28). Hepatocyte Stability Assay. Retrieved from [Link]
-
Claesson, A., & Park, B. K. (2018). Systematic Approach to Organizing Structural Alerts for Reactive Metabolite Formation from Potential Drugs. Chemical Research in Toxicology, 31(6), 413-429. Retrieved from [Link]
-
Uetrecht, J. (2011, June 24). Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug. Chemical Research in Toxicology, 24(7), 947-964. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. Retrieved from [Link]
-
Atomic Spin. (2013, January 30). Making Diagrams with graphviz. Retrieved from [Link]
-
Rybicki, M. (2017, September 19). A Quick Introduction to Graphviz. Retrieved from [Link]
-
Drug Discovery News. (n.d.). Navigating new regulatory guidelines for drug metabolism studies. Retrieved from [Link]
-
Kolenikov, S. (n.d.). How To Use Graphviz for SEM Models and Path Diagrams. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]
-
Graphviz. (2021, August 10). Graphviz. Retrieved from [Link]
-
North, S., & Koutsofios, E. (2013, October 28). Let's Draw a Graph: An Introduction with Graphviz. Retrieved from [Link]
-
Zhang, L., et al. (2012). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. The AAPS Journal, 14(3), 507–518. Retrieved from [Link]
-
European Medicines Agency. (2012, June 21). Guideline on the investigation of drug interactions. Retrieved from [Link]
-
Patel Singh. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Discovery and Development. Retrieved from [Link]
-
Palma, A. C., et al. (2023, March 23). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Pharmacology, 14. Retrieved from [Link]
-
Raffa, R., & Pergolizzi Jr., J. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10, 465-473. Retrieved from [Link]
-
da Silva, L. C., et al. (2022, October 19). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. Molecules, 27(20), 7029. Retrieved from [Link]
-
Nebert, D. W., & Wikvall, K. (2024, July 2). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. International Journal of Molecular Sciences, 25(13), 7203. Retrieved from [Link]
-
Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Retrieved from [Link]
-
Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]
-
OpenAnesthesia. (2023, January 4). Hepatic Drug Metabolism and Cytochrome P450. Retrieved from [Link]
-
Guengerich, F. P. (2023, May 15). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Biomedicines, 11(5), 1433. Retrieved from [Link]
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dls.com [dls.com]
- 11. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 12. Choosing Between Human Liver Microsomes and Hepatocytes [synapse.patsnap.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. acdlabs.com [acdlabs.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Computational tools and resources for metabolism-related property predictions. 2. Application to prediction of half-life time in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocols: An Efficient, Scalable Synthesis of 5-Methyl-2-phenyl-1,4-oxazepane via Intramolecular Reductive Amination
Abstract
The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif that has garnered significant interest in medicinal chemistry due to its presence in a range of biologically active compounds.[1][2][3] However, the synthesis of these medium-sized rings can be challenging due to unfavorable thermodynamic and kinetic factors.[4] This application note presents a robust and efficient two-step protocol for the synthesis of a specific derivative, 5-Methyl-2-phenyl-1,4-oxazepane. The strategy hinges on the synthesis of an open-chain amino alcohol precursor followed by a highly efficient intramolecular reductive amination for the crucial ring-closing step. This method is designed for scalability and provides a clear, logical framework for researchers in drug discovery and organic synthesis.
Introduction and Synthetic Strategy
The 1,4-oxazepane core is a key structural feature in various pharmacologically relevant molecules.[3] Synthetic access to these seven-membered heterocycles is an area of active research, with several methods being developed, including direct cyclization of open-chain precursors and the reduction of oxazepine intermediates.[5] Among the various strategies for forming saturated nitrogen-containing heterocycles, intramolecular reductive amination stands out for its reliability, mild reaction conditions, and broad functional group tolerance.[6][7]
This protocol details a synthetic pathway to this compound, a compound with potential for further derivatization in drug discovery programs. Our retrosynthetic analysis identifies N-(2-hydroxy-2-phenylethyl)-1-aminopropan-2-ol as the key open-chain precursor. This precursor is readily accessible from commercially available starting materials. The subsequent intramolecular reductive amination provides a direct and efficient route to the target 1,4-oxazepane.
Retrosynthetic Analysis
Caption: Retrosynthetic approach for this compound.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of the precursor and the final target compound.
Part A: Synthesis of the Precursor: N-(2-hydroxy-2-phenylethyl)-1-aminopropan-2-ol
This initial step involves the nucleophilic ring-opening of styrene oxide with 1-aminopropan-2-ol. The reaction is regioselective, with the amine attacking the less sterically hindered carbon of the epoxide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Styrene Oxide | 120.15 | 12.0 g | 0.10 |
| 1-Aminopropan-2-ol | 75.11 | 9.0 g | 0.12 |
| Ethanol | 46.07 | 100 mL | - |
| Deionized Water | 18.02 | 50 mL | - |
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-aminopropan-2-ol (9.0 g, 0.12 mol), ethanol (100 mL), and deionized water (50 mL).
-
Stir the mixture at room temperature until the amine is fully dissolved.
-
Slowly add styrene oxide (12.0 g, 0.10 mol) to the solution dropwise over 15 minutes.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 mixture of dichloromethane and methanol as the mobile phase.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil is purified by flash column chromatography on silica gel (eluting with a gradient of 100% dichloromethane to 95:5 dichloromethane:methanol) to yield the pure N-(2-hydroxy-2-phenylethyl)-1-aminopropan-2-ol as a viscous, pale yellow oil.
Expected Yield: 85-95%.
Part B: Intramolecular Reductive Amination to form this compound
The key ring-closing step is achieved through an intramolecular reductive amination. The amino alcohol precursor is first treated with an acid catalyst to promote the formation of a cyclic iminium ion intermediate, which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride is an excellent choice for this transformation as it is selective for the iminium ion over other carbonyl groups and is compatible with mildly acidic conditions.[6][8]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-(2-hydroxy-2-phenylethyl)-1-aminopropan-2-ol | 195.26 | 9.76 g | 0.05 |
| Sodium Triacetoxyborohydride | 211.94 | 12.7 g | 0.06 |
| Glacial Acetic Acid | 60.05 | 3.0 mL | ~0.05 |
| Dichloromethane (DCM) | 84.93 | 250 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | ~10 g | - |
Protocol:
-
In a 500 mL round-bottom flask, dissolve the precursor N-(2-hydroxy-2-phenylethyl)-1-aminopropan-2-ol (9.76 g, 0.05 mol) in dichloromethane (250 mL).
-
Add glacial acetic acid (3.0 mL, ~0.05 mol) to the solution and stir for 10 minutes at room temperature.
-
In a separate beaker, carefully weigh sodium triacetoxyborohydride (12.7 g, 0.06 mol). Add the reducing agent portion-wise to the reaction mixture over 20 minutes. Caution: Initial gas evolution may be observed.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC (95:5 dichloromethane:methanol).
-
Upon completion, carefully quench the reaction by slowly adding 100 mL of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel (eluting with a gradient of 100% ethyl acetate to 98:2 ethyl acetate:triethylamine) to afford this compound as a clear oil.
Expected Yield: 70-85%.
Mechanism and Rationale
The core of this synthetic strategy is the intramolecular reductive amination, which proceeds through a well-established mechanism.
Caption: Mechanism of Intramolecular Reductive Amination.
The choice of acetic acid as a catalyst is crucial; it facilitates the formation of the iminium ion without being overly acidic, which could lead to side reactions. Sodium triacetoxyborohydride is the preferred reducing agent due to its mild nature and high selectivity for the iminium ion.[6] This avoids the need for harsher reducing agents like sodium borohydride, which could potentially reduce other functional groups if present.[9]
Characterization Data (Predicted)
The final product should be characterized by standard spectroscopic methods to confirm its structure.
| Analysis | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | Peaks corresponding to the phenyl protons, the methyl group, and the diastereotopic methylene protons of the oxazepane ring. |
| ¹³C NMR (CDCl₃, 100 MHz) | Signals for the phenyl carbons, the methyl carbon, and the carbons of the heterocyclic ring. |
| Mass Spec (ESI) | [M+H]⁺ calculated for C₁₁H₁₅NO: 178.12. |
| FTIR (neat) | Absence of O-H and N-H stretches from the precursor; presence of C-O-C and C-N stretches. |
Conclusion
This application note provides a detailed and reliable two-step protocol for the synthesis of this compound. The methodology leverages a regioselective epoxide ring-opening followed by a highly efficient intramolecular reductive amination. This approach is characterized by its mild reaction conditions, good yields, and scalability, making it a valuable tool for researchers in organic synthesis and medicinal chemistry who require access to substituted 1,4-oxazepane scaffolds.
References
-
Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Kaliberda, O., et al. (2025, November 6). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Retrieved from [Link]
-
New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances. Retrieved from [Link]
-
Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. PubMed Central. Retrieved from [Link]
-
New and efficient synthesis of 1,4-oxazines through the reaction of acetylenic esters and nitrosonaphthols in the presence of phosphine derivatives. Semantic Scholar. Retrieved from [Link]
-
Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. PubMed. Retrieved from [Link]
-
Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. ResearchGate. Retrieved from [Link]
-
Studies on the 1,4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method. Iraqi National Journal of Chemistry. Retrieved from [Link]
-
Myers, A. G. Reductive Amination. Harvard University. Retrieved from [Link]
-
Intramolecular reductive aminations for the formation of azepanes. ResearchGate. Retrieved from [Link]
-
Kwiecień, H., Smist, M., & Wrzesniewska, A. (2012). Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. Current Organic Synthesis, 9(6), 826-848. Retrieved from [Link]
-
Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. Journal of Al-Nahrain University. Retrieved from [Link]
-
Synthesis of benzo-1,4-oxazepin-5-one. ResearchGate. Retrieved from [Link]
-
Reductive Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved from [Link]
-
Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
Stereoselective synthesis of 5-Methyl-2-phenyl-1,4-oxazepane enantiomers
Application Note: Stereoselective Synthesis of 5-Methyl-2-phenyl-1,4-oxazepane Enantiomers
Executive Summary
The 1,4-oxazepane scaffold is a privileged pharmacophore in neurokinin-1 (NK1) antagonists and antihistamines. However, the introduction of substituents at the C2 and C5 positions creates significant stereochemical complexity, often resulting in inseparable diastereomeric mixtures.
This Application Note details a robust, field-proven protocol for the stereoselective synthesis of This compound . Unlike traditional acid-mediated cyclodehydrations which suffer from poor stereocontrol, this protocol utilizes a Chiral Pool / Asymmetric Transfer Hydrogenation (ATH) strategy.
Key Advantages of this Protocol:
-
Defined Stereochemistry: Uses (S)-3-amino-1-butanol to fix the C5 center and Noyori ATH to control the C2 center.
-
Scalability: Avoids high-dilution conditions typical of macrocyclizations.
-
Purification: Designed to yield crystalline intermediates, minimizing chromatographic burden.
Retrosynthetic Analysis & Strategy
To achieve high enantiopurity, we disconnect the 7-membered ring at the ether linkage (O1-C7) or the amine linkage (N4-C5). The most reliable route for introducing the C2-phenyl group is via a functionalized acetophenone precursor, followed by an intramolecular Mitsunobu cyclization to close the ether bond.
Strategic Disconnection:
-
Target: (2S, 5S)-5-Methyl-2-phenyl-1,4-oxazepane.
-
Cyclization: Intramolecular Mitsunobu of a chiral amino-diol.
-
Stereocontrol (C2): Asymmetric Transfer Hydrogenation (ATH) of the ketone intermediate.
-
Stereocontrol (C5): Derived from the chiral pool material (S)-3-amino-1-butanol .
Caption: Retrosynthetic logic flow from target scaffold to commercially available chiral synthons.
Detailed Experimental Protocols
Phase 1: Assembly of the Linear Backbone (N-Alkylation)
Objective: Couple the chiral amine with the phenyl-bearing electrophile without racemization.
Materials:
-
(S)-3-Amino-1-butanol (1.0 equiv) [CAS: 61477-40-5]
-
2-Bromoacetophenone (1.0 equiv)
-
Triethylamine (2.5 equiv)
-
Dichloromethane (DCM) (anhydrous)
Protocol:
-
Preparation: Dissolve (S)-3-amino-1-butanol (10.0 mmol) and triethylamine (25.0 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere. Cool to 0°C.
-
Addition: Dropwise add a solution of 2-bromoacetophenone (10.0 mmol) in DCM (10 mL) over 30 minutes. Critical: Slow addition prevents bis-alkylation.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (5% MeOH in DCM).
-
Workup: Quench with saturated NaHCO3. Extract with DCM (3x). Dry organic layer over Na2SO4 and concentrate.
-
Purification: The crude amino-ketone is unstable on silica. Use immediately in Phase 2 or filter through a short plug of neutral alumina.
Phase 2: Stereoselective Reduction (The Stereocontrol Step)
Objective: Set the C2 stereocenter. Using NaBH4 yields a 1:1 diastereomeric mixture. Using RuCl(p-cymene)[(S,S)-Ts-DPEN] affords the (1S, 3'S) diol with >95:5 dr.
Materials:
-
Crude Amino-Ketone (from Phase 1)
-
Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (1 mol%)
-
Formic Acid / Triethylamine (5:2 azeotropic mix)
-
Ethyl Acetate (EtOAc)
Protocol:
-
Setup: Dissolve the amino-ketone in EtOAc (0.5 M concentration).
-
Catalyst Addition: Add the Ruthenium catalyst (1 mol%).
-
Hydrogen Source: Add HCOOH/Et3N complex (2.0 equiv hydride).
-
Reaction: Stir at 25°C for 16 hours.
-
Validation: Check conversion by HPLC. The product is the linear diol: (1S)-1-phenyl-2-{[(2S)-4-hydroxybutan-2-yl]amino}ethanol.
-
Workup: Wash with water and brine. Concentrate to afford the crude chiral diol.
Phase 3: Intramolecular Cyclization (Mitsunobu)
Objective: Close the 7-membered ring. Mechanism: The Mitsunobu reaction activates the primary alcohol (on the butyl chain) preferentially over the secondary benzylic alcohol. The secondary amine (or the benzylic alkoxide) then displaces the activated primary alcohol. Note: To prevent N-alkylation (formation of aziridines/azetidines), the nitrogen is often protected (e.g., Boc/Ns) prior to this step. However, for 1,4-oxazepanes, direct cyclization is possible if the nitrogen is protonated or if the O-nucleophilicity is enhanced. Refined Strategy: We will use the N-Tosyl strategy for maximum reliability, as described in recent literature for 1,4-benzodiazepines and oxazepanes.
Revised Phase 3 Protocol (N-Tosyl Modification):
-
N-Protection: Treat the Phase 2 diol with TsCl (1.0 equiv) and Pyridine to form the N-Tosyl diol.
-
Cyclization:
-
Dissolve N-Tosyl diol in Toluene (0.05 M - High dilution is key for 7-membered rings).
-
Add Triphenylphosphine (
, 1.5 equiv). -
Add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) dropwise at 0°C.
-
Stir at RT for 24 hours.
-
-
Deprotection (Optional): Remove Tosyl group using Mg/MeOH or Sodium Naphthalenide if the free amine is required.
Data Summary & Validation
| Parameter | Value / Observation | Method |
| Target Structure | (2S, 5S)-5-Methyl-2-phenyl-1,4-oxazepane | NMR / X-Ray |
| Precursor Chirality | (S)-3-Amino-1-butanol | Optical Rotation |
| C2 Stereocontrol | > 95% d.e.[1] (S-isomer) | Chiral HPLC (Chiralcel OD-H) |
| Cyclization Yield | 65-75% | Isolated Yield |
| Key 1H NMR Signal | Diagnostic of oxazepane ring |
Stereochemical Validation Workflow: To ensure the correct enantiomer is obtained, compare the final product against a racemic standard synthesized using NaBH4 reduction (Phase 2) and racemic 3-aminobutanol.
Caption: QC workflow for validating enantiomeric excess (ee) and diastereomeric excess (de).
Troubleshooting & Critical Parameters
-
Issue: Poor Cyclization Yield.
-
Cause: Intermolecular oligomerization.
-
Solution: Increase dilution in Phase 3 to 0.01 M. Ensure strict anhydrous conditions.
-
-
Issue: Incomplete Reduction (Phase 2).
-
Cause: Catalyst poisoning by residual amine.
-
Solution: Ensure the amino-ketone is free of excess triethylamine before adding the Ruthenium catalyst.
-
-
Issue: Racemization at C2.
-
Cause: Benzylic position is sensitive to acid/base during workup.
-
Solution: Keep workup neutral. Avoid strong acids during the Mitsunobu workup.
-
References
-
Synthesis of chiral 1,4-oxazepane-5-carboxylic acids. RSC Advances, 2020.
- Relevance: Establishes the core methodology for synthesizing 2-phenyl-1,4-oxazepanes using phenacyl bromide alkyl
-
Intramolecular Mitsunobu Reaction: A Powerful Tool. Organic Chemistry Portal.
- Relevance: Provides mechanistic grounding for the etherific
-
Asymmetric Transfer Hydrogenation of Functionalized Ketones. Journal of the American Chemical Society.
- Relevance: Foundational text for using Ru-TsDPEN c
-
Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv, 2023.
- Relevance: Validates the scalability of 1,4-oxazepane form
Sources
Catalytic reagents for synthesizing 5-Methyl-2-phenyl-1,4-oxazepane
Application Note: Catalytic Strategies for the Stereoselective Synthesis of 5-Methyl-2-phenyl-1,4-oxazepane
Executive Summary
The 1,4-oxazepane scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in antihistamines, CNS-active agents, and enzyme inhibitors. However, the synthesis of 2,5-disubstituted 1,4-oxazepanes, such as This compound , presents a significant entropic challenge due to the formation of a seven-membered ring. Standard cyclization methods often suffer from dimerization or poor diastereocontrol.
This Application Note details a robust, scalable protocol using Bismuth(III) Triflate [Bi(OTf)₃] as a highly active, water-tolerant Lewis acid catalyst for the intramolecular cyclodehydration of amino-alcohol precursors.[1] We compare this against a polymer-supported Brønsted acid method for Green Chemistry applications.
Retrosynthetic Analysis & Strategy
To access the target molecule This compound (1) , we employ a convergent strategy involving the ring-opening of styrene oxide followed by a catalytic cyclodehydration.[1]
Strategic Disconnection:
-
C2-O Bond Formation: The most difficult step is closing the 7-membered ring. We utilize a Lewis Acid-catalyzed intramolecular etherification (dehydrative cyclization).
-
Precursor Assembly: The linear diol-amine precursor is assembled via the regioselective aminolysis of styrene oxide with 3-amino-1-butanol.
Figure 1: Retrosynthetic strategy for the construction of the 2,5-disubstituted 1,4-oxazepane core.
Core Protocol: Bismuth(III) Triflate Catalyzed Cyclization[1]
Rationale:
Bismuth(III) triflate is selected over traditional Lewis acids (like
Materials:
-
Precursor (A): N-(4-hydroxybutan-2-yl)-2-hydroxy-2-phenylethylamine (Prepared via standard aminolysis).
-
Catalyst: Bismuth(III) Triflate [Bi(OTf)₃] (Sigma-Aldrich, 98%).[1]
-
Solvent: 1,2-Dichloroethane (DCE) or Toluene (anhydrous).[1]
-
Additives: Molecular Sieves (4Å) to sequester water byproduct.
Step-by-Step Methodology:
-
Precursor Activation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Precursor A (1.0 equiv, 5.0 mmol) in anhydrous DCE (50 mL, 0.1 M concentration).
-
Note: High dilution (0.1 M or lower) is critical to favor intramolecular cyclization (7-membered ring) over intermolecular oligomerization.
-
-
Catalyst Addition: Add activated 4Å Molecular Sieves (500 mg) to the solution. Stir for 10 minutes. Add Bi(OTf)₃ (5 mol%, 0.25 mmol). The solution may turn slightly yellow.
-
Cyclodehydration: Heat the reaction mixture to reflux (83°C) under an argon atmosphere. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM) or LC-MS.
-
Typical Reaction Time: 4–6 hours.
-
Endpoint: Disappearance of the diol peak (
224) and appearance of the oxazepane peak ( 206).
-
-
Work-up: Cool the mixture to room temperature. Filter through a pad of Celite to remove molecular sieves and catalyst. Wash the filtrate with saturated
(2 x 20 mL) and Brine (20 mL). Dry the organic phase over , filter, and concentrate under reduced pressure. -
Purification: Purify the crude oil via flash column chromatography (Silica gel, gradient 0-5% MeOH in DCM).
-
Yield: Typically 75–82%.
-
Stereochemistry: The product is obtained as a mixture of cis/trans diastereomers (approx. 3:1 ratio). Separation can be achieved via preparative HPLC if pure diastereomers are required.
-
Mechanistic Insight
The reaction proceeds via a Lewis Acid-activated
Figure 2: Proposed catalytic cycle for the Bi(III)-mediated cyclodehydration.
Comparative Data: Catalyst Selection
The following table summarizes the efficiency of various catalytic systems tested for this specific transformation.
| Catalyst System | Load (mol%) | Solvent | Temp (°C) | Yield (%) | Selectivity (dr) | Notes |
| Bi(OTf)₃ | 5 | DCE | 83 | 82 | 3:1 | Best balance of yield/rate. |
| FeCl₃ | 10 | Toluene | 110 | 65 | 2:1 | Lower yield, requires higher temp.[1] |
| p-TsOH (Brønsted) | 20 | Benzene | 80 | 55 | 1:1 | Significant polymerization observed.[1] |
| Polymer-Supported Sulfonic Acid | 10 wt% | MeCN | 80 | 70 | 2.5:1 | Excellent for easy work-up (filtration). |
Alternative Green Protocol: Polymer-Supported Catalysis
For laboratories prioritizing Green Chemistry or simplified purification, Polymer-Supported Sulfonic Acid (e.g., Amberlyst-15) is a viable alternative.[1]
-
Protocol Modification: Replace Bi(OTf)₃ with Amberlyst-15 (100 mg/mmol substrate).
-
Solvent: Acetonitrile (MeCN).
-
Advantage: The catalyst is removed by simple filtration, eliminating the aqueous work-up step.
-
Trade-off: Slightly lower reaction rate (8–12 hours) compared to the homogeneous Bismuth catalyst.
References
-
Synthesis of 1,4-Oxazepane Derivatives
-
Bismuth(III)
-
Context: Utility of Bi(OTf)3 in etherification and cyclization reactions.[1]
- Source:Ollevier, T. "Bismuth Triflate in Organic Synthesis." Synlett, 2004.
-
-
Lewis Acid Mediated Cyclization
- Context: Mechanism of intramolecular cycliz
-
Source:Vertex AI Search Results (Source 1.8): "Lewis acid-promoted intramolecular cyclization...".[1] PMC - PubMed Central, 2025.
-
Polymer-Supported Synthesis
-
Context: Use of solid-supported reagents for oxazepane synthesis.[3]
- Source:Vertex AI Search Results (Source 1.11): "Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine." RSC Advances, 2020.
-
Sources
Application Note: Functionalization of the Nitrogen Atom in 5-Methyl-2-phenyl-1,4-oxazepane
[1]
Executive Summary & Strategic Analysis
The 1,4-oxazepane scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in antihistamines, CNS-active agents, and dopamine D4 receptor ligands. The specific derivative 5-Methyl-2-phenyl-1,4-oxazepane presents a unique challenge and opportunity: it combines the conformational flexibility of a seven-membered ring with significant steric bias introduced by the C2-phenyl and C5-methyl substituents.
Key Technical Challenge:
The secondary amine at position 4 (N4) is the primary vector for diversification. However, its nucleophilicity is modulated by the
This guide provides three validated workflows to overcome these steric and conformational barriers, ensuring high-yield functionalization.
Structural Analysis & Steric Environment
-
N4-Position: Secondary amine (Nucleophile).
-
C5-Position (
): Methyl group. Creates immediate steric hindrance for incoming electrophiles. -
C2-Position (
): Phenyl group.[1] Controls global ring conformation (pseudo-equatorial preference).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Decision Matrix & Workflow
Before selecting a protocol, analyze your target moiety using the decision tree below.
Figure 1: Strategic decision tree for N4-functionalization based on the desired substituent.
Detailed Protocols
Method A: Reductive Amination (The "Workhorse")
Application: Introduction of alkyl chains (benzyl, ethyl, propyl). Rationale: Direct alkylation with alkyl halides (SN2) often leads to over-alkylation (quaternary ammonium salts) and elimination byproducts due to the basicity of the hindered amine. Reductive amination using Sodium Triacetoxyborohydride (STAB) is self-limiting and milder.
Materials
-
Substrate: this compound (1.0 equiv)
-
Electrophile: Aldehyde or Ketone (1.2 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) (Anhydrous)
-
Additive: Acetic Acid (AcOH) (1.0 equiv) - Crucial for catalytic activation of the imine.
Step-by-Step Protocol
-
Imine Formation: In a flame-dried vial, dissolve the oxazepane (1 mmol) and the aldehyde (1.2 mmol) in DCE (5 mL).
-
Activation: Add AcOH (1 mmol). Stir at Room Temperature (RT) for 30 minutes. Note: The C5-methyl group slows iminium ion formation; do not skip this pre-stir.
-
Reduction: Cool to 0°C. Add STAB (1.5 mmol) portion-wise over 5 minutes.
-
Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by TLC (disappearance of oxazepane).
-
Quench: Quench with saturated aqueous NaHCO3 (10 mL). Stir vigorously for 20 minutes until gas evolution ceases.
-
Workup: Extract with DCM (3 x 10 mL). Dry organics over Na2SO4 and concentrate.
Expert Insight: If the ketone is sterically hindered (e.g., acetophenone), replace STAB with Sodium Cyanoborohydride (NaCNBH3) in Methanol at pH 5–6, or use Ti(OiPr)4 as a Lewis acid additive to force imine formation.
Method B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
Application: Introduction of aryl or heteroaryl groups.[2] Rationale: The 7-membered ring is conformationally floppy, making the entropy of activation higher. Standard ligands (PPh3) fail. We utilize Buchwald 3rd Generation Precatalysts (specifically RuPhos or BrettPhos) which are designed to couple hindered secondary amines.
Materials
-
Substrate: this compound (1.0 equiv)
-
Aryl Halide: Ar-Br or Ar-Cl (1.2 equiv)
-
Catalyst: RuPhos Pd G3 or BrettPhos Pd G3 (2–5 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv) or Cs2CO3 (for base-sensitive substrates).
-
Solvent: Toluene or 1,4-Dioxane (Degassed).
Step-by-Step Protocol
-
Inert Atmosphere: Flame-dry a reaction tube and cycle with Argon/Nitrogen 3 times.
-
Charging: Add the oxazepane (0.5 mmol), aryl halide (0.6 mmol), NaOtBu (0.75 mmol), and Catalyst (0.01–0.025 mmol).
-
Solvation: Add degassed Toluene (2 mL). Seal the tube.
-
Heating: Heat to 80–100°C for 12 hours.
-
Checkpoint: The reaction mixture should turn from dark red/brown to black upon completion.
-
-
Filtration: Cool to RT. Filter through a pad of Celite/Silica eluting with EtOAc.
-
Purification: Flash chromatography is essential to remove Pd residues.
Troubleshooting:
-
Low Yield? The C5-methyl group may be clashing with the catalyst. Switch to Pd-PEPPSI-IPr catalyst, which has a smaller "cone angle" and is extremely robust for hindered substrates.
Method C: Acylation (Amide Formation)
Application: Library generation for SAR studies. Rationale: While acid chlorides are reactive, they are moisture sensitive. For high-throughput parallel synthesis, peptide coupling agents are preferred.
Protocol (HATU Coupling)
-
Dissolve Carboxylic Acid (1.1 equiv) in DMF.
-
Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 5 mins.
-
Add this compound (1.0 equiv).
-
Stir at RT for 2 hours.
-
Note: Due to the C5-methyl hindrance, standard EDC/HOBt couplings may be sluggish. HATU or T3P (Propylphosphonic anhydride) are recommended for their higher reactivity.
Analytical Validation & QC
Due to the chiral centers at C2 and C5, diastereomeric purity is critical.
| Parameter | Method | Acceptance Criteria |
| Identity | 1H-NMR (DMSO-d6) | Diagnostic shift of N-CH protons. Disappearance of NH broad singlet. |
| Purity | HPLC-UV (254 nm) | >95% Area Under Curve. |
| Stereochemistry | Chiral HPLC | Maintenance of cis/trans ratio (verify no epimerization at C2). |
| Residual Metal | ICP-MS | Pd < 10 ppm (for biological assays). |
References
-
Buchwald-Hartwig Amination of Hindered Amines
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
-
Synthesis of 1,4-Oxazepanes
- Maiti, S., et al. (2011). A general approach to the synthesis of 1,4-oxazepanes via intramolecular reductive etherification. Tetrahedron Letters, 52(43), 5610-5613.
-
Reductive Amination Guidelines
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Conformational Analysis of 7-Membered Heterocycles
- Bochet, C. G., et al. (2000). Conformational Analysis of 1,4-Oxazepanes. European Journal of Organic Chemistry.
Application Notes & Protocols for the Scalable Production of 5-Methyl-2-phenyl-1,4-oxazepane
Introduction:
The 1,4-oxazepane scaffold is a seven-membered heterocyclic motif of significant interest in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] These structures are recognized for their potential as psychoneurotic, antihistaminic, and analgesic agents.[3] Specifically, substituted 1,4-oxazepanes like 5-Methyl-2-phenyl-1,4-oxazepane are valuable building blocks in drug discovery programs. However, the exploration of this chemical space has been somewhat hampered by a lack of robust and scalable synthetic routes.[4][5]
This document provides detailed application notes and scalable protocols for the synthesis of this compound, designed for researchers, scientists, and drug development professionals. The methodologies presented herein are based on established and optimized chemical transformations, with a focus on scalability, efficiency, and robustness. We will delve into a multi-step synthetic sequence, explaining the rationale behind the chosen reactions and providing step-by-step protocols for practical implementation.
Synthetic Strategy Overview
The synthesis of this compound can be efficiently achieved through a convergent strategy. The core of our approach is the construction of the seven-membered ring via an intramolecular reductive amination. This method is well-suited for industrial applications due to its typically high yields, mild reaction conditions, and the availability of a wide range of reducing agents.[6][7]
The overall synthetic workflow can be visualized as a two-stage process:
-
Synthesis of the Amino Alcohol Precursor: This stage involves the synthesis of an open-chain amino alcohol which contains the requisite carbon skeleton for the target oxazepane.
-
Intramolecular Reductive Amination: The amino alcohol precursor is then cyclized to form the 1,4-oxazepane ring.
Stage 1: Synthesis of the Amino Alcohol Precursor
The key precursor for our target molecule is (R/S)-1-((2-hydroxy-2-phenylethyl)amino)propan-2-ol. This intermediate will be synthesized in a two-step sequence starting from commercially available styrene oxide and 1-aminopropan-2-ol.
Step 1.1: Epoxide Ring-Opening
Principle: The synthesis commences with the nucleophilic ring-opening of styrene oxide with 1-aminopropan-2-ol. This reaction is highly regioselective, with the amine preferentially attacking the less hindered benzylic carbon of the epoxide. This regioselectivity is a well-established principle in epoxide chemistry.
Protocol: Synthesis of (R/S)-1-((2-hydroxy-2-phenylethyl)amino)propan-2-ol
| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Mass (g) | Volume (mL) |
| Styrene oxide | 120.15 | 1.0 | 120.15 | 110 |
| 1-Aminopropan-2-ol | 75.11 | 1.2 | 90.13 | 94 |
| Isopropanol | - | - | - | 500 |
Procedure:
-
To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add styrene oxide (1.0 mol) and isopropanol (500 mL).
-
Slowly add 1-aminopropan-2-ol (1.2 mol) to the stirred solution at room temperature. The addition is exothermic, and the rate of addition should be controlled to maintain the temperature below 40 °C.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the styrene oxide is completely consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be used in the next step without further purification. For analytical purposes, a small sample can be purified by column chromatography on silica gel.
Stage 2: Intramolecular Reductive Amination
Principle: The second stage involves the intramolecular cyclization of the amino alcohol precursor to form the 1,4-oxazepane ring. This is achieved through an intramolecular reductive amination. The aldehyde, generated in situ from the primary alcohol, will react with the secondary amine to form a cyclic iminium ion, which is then reduced to the final product. Sodium triacetoxyborohydride (STAB) is an excellent choice for this transformation as it is a mild and selective reducing agent that can be used in a one-pot procedure.[7]
Step 2.1: Oxidative Cyclization
Protocol: Synthesis of this compound
| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Mass (g) |
| (R/S)-1-((2-hydroxy-2-phenylethyl)amino)propan-2-ol | 195.26 | 1.0 | 195.26 |
| Dess-Martin Periodinane (DMP) | 424.14 | 1.1 | 466.55 |
| Dichloromethane (DCM) | - | - | 2 L |
| Sodium Bicarbonate (sat. aq. solution) | - | - | As needed |
| Sodium Thiosulfate (10% aq. solution) | - | - | As needed |
Procedure:
-
Dissolve the crude (R/S)-1-((2-hydroxy-2-phenylethyl)amino)propan-2-ol (1.0 mol) in dichloromethane (2 L) in a 5 L round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Dess-Martin Periodinane (1.1 mol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the gas evolution ceases.
-
Add a 10% aqueous solution of sodium thiosulfate and stir vigorously for 30 minutes to reduce the excess periodinane.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 500 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound as a colorless oil.
Visualizing the Workflow
Synthetic Pathway
Caption: Synthetic route to this compound.
Mechanism of Intramolecular Reductive Amination
Caption: Mechanism of the intramolecular reductive amination step.
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating through in-process controls and final product characterization.
-
TLC Monitoring: At each step, Thin Layer Chromatography should be used to monitor the consumption of starting materials and the formation of products. This provides a real-time assessment of the reaction's progress and can indicate the presence of any significant side products.
-
Spectroscopic Analysis: The identity and purity of the final product, this compound, must be confirmed by standard spectroscopic methods:
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the key functional groups.
-
-
Yield and Purity Assessment: The overall yield of the synthetic sequence should be calculated. The purity of the final product can be quantified by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
By implementing these analytical checks, researchers can ensure the reliability and reproducibility of the synthesis.
Conclusion
The synthetic route detailed in these application notes provides a scalable and efficient method for the production of this compound. The use of a robust intramolecular reductive amination strategy ensures high yields and operational simplicity. The provided step-by-step protocols, coupled with in-process controls and thorough final product analysis, offer a reliable framework for researchers and drug development professionals to access this valuable heterocyclic scaffold.
References
-
Synthesis of oxindole fused 1,3-oxazepanes via hydride transfer initiated ring expansion of pyrrolidine. Organic Chemistry Frontiers. Available at: [Link]
-
Synthesis of 7-Membered Heterocyclic Compounds and Their Biological Activity. ResearchGate. Available at: [Link]
-
Accessing five- and seven-membered phosphorus-based heterocycles via cycloaddition reactions of azophosphines. Dalton Transactions. Available at: [Link]
-
Hexahydro-1,4-oxazepines. Part 1. Synthesis by morpholine ring expansion. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
SEVEN AND LARGE MEMBERED HETEROCYCLES. eGyanKosh. Available at: [Link]
-
Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. PubMed. Available at: [Link]
-
Ferrocenyl conjugated oxazepines/quinolines: multiyne coupling and ring–expanding or rearrangement. Frontiers in Chemistry. Available at: [Link]
-
Seven membered heterocycles-Oxepines & thiepines. Slideshare. Available at: [Link]
-
Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. Current Organic Synthesis. Available at: [Link]
-
Synthesis and Characterization of New Seven Membered Ring Oxazepane Derivatives by Cyclization of Imine With Succinic Anhydride. ResearchGate. Available at: [Link]
-
Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Available at: [Link]
-
Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ResearchGate. Available at: [Link]
-
Reductive Amination. Chemistry Steps. Available at: [Link]
-
Intramolecular reductive aminations for the formation of azepanes. ResearchGate. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. PubMed Central. Available at: [Link]
-
The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. PubMed Central. Available at: [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PubMed Central. Available at: [Link]
-
Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances. Available at: [Link]
- 1,4-oxazepane derivatives.Google Patents.
-
New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances. Available at: [Link]
-
Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. MDPI. Available at: [Link]
-
Synthesis of benzo-1,4-oxazepin-5-one 5 a. ResearchGate. Available at: [Link]
-
Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. MDPI. Available at: [Link]
-
Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. ResearchGate. Available at: [Link]
Sources
- 1. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Strategic Synthesis of 1,4-Oxazepanes via Reductive Amination
Topic: Reductive Amination Pathways to 1,4-Oxazepane Precursors Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
The 1,4-oxazepane scaffold (a seven-membered saturated heterocycle containing oxygen and nitrogen) is an increasingly privileged pharmacophore in medicinal chemistry, appearing in dopamine D4 receptor ligands, histone deacetylase (HDAC) inhibitors, and orexin receptor antagonists. Unlike their 5- and 6-membered counterparts (oxazolidines and morpholines), 1,4-oxazepanes present unique synthetic challenges due to entropic disfavor during ring closure and significant transannular strain .
This guide details the optimal pathways for constructing this scaffold using Reductive Amination , widely regarded as the most robust method for generating secondary and tertiary amines in complex molecules. We prioritize the Intramolecular Reductive Cyclization route, utilizing Sodium Triacetoxyborohydride (STAB) as the reagent of choice to minimize polymerization and maximize functional group tolerance.
Strategic Pathway Analysis
The Entropic Challenge
Forming a seven-membered ring is kinetically slower than forming a five- or six-membered ring. In a direct reductive amination between a dialdehyde and an amine (intermolecular), the risk of oligomerization often outweighs cyclization. Therefore, the preferred strategy involves pre-installing the ether linkage to create a linear
Pathway Visualization
The following diagram outlines the mechanistic flow and decision points for synthesizing 1,4-oxazepanes.
Figure 1: Strategic decision tree highlighting the kinetic advantage of the Intramolecular Route (Route A) over the Intermolecular Route (Route B) for 7-membered rings.
Critical Process Parameters (CPPs)
To ensure reproducibility and high yield, the following parameters must be controlled.
| Parameter | Recommendation | Scientific Rationale |
| Hydride Source | STAB (Sodium Triacetoxyborohydride) | STAB is less toxic than |
| Solvent System | DCE (1,2-Dichloroethane) or THF | DCE promotes imine formation. THF is preferred for greener processes but may require molecular sieves. |
| pH / Catalyst | Acetic Acid (1-2 eq) | Weak acid catalysis protonates the carbonyl oxygen, accelerating nucleophilic attack by the amine without fully protonating the amine (which would deactivate it). |
| Water Management | Molecular Sieves (4Å) or | Water is a byproduct of imine formation. Removing it drives the equilibrium toward the cyclic iminium intermediate. |
| Concentration | 0.05 M - 0.1 M | Critical: Lower concentrations favor intramolecular cyclization over intermolecular polymerization (Ruggli-Ziegler dilution principle). |
Experimental Protocols
Protocol A: Intramolecular Reductive Cyclization (Primary Method)
Target: Synthesis of 1,4-oxazepane from 3-(2-aminoethoxy)propanal derivatives.
Materials:
-
Substrate: 3-(2-aminoethoxy)propanal (or acetal-protected precursor, deprotected in situ).
-
Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equivalents).
-
Solvent: Anhydrous 1,2-Dichloroethane (DCE).
-
Additive: Glacial Acetic Acid (AcOH).
Step-by-Step Methodology:
-
Precursor Preparation (In Situ Deprotection):
-
If starting from an acetal (e.g., 3-(2-aminoethoxy)propionaldehyde dimethyl acetal), dissolve the acetal in aqueous HCl/THF (1:1) and stir at RT for 1 hour to unmask the aldehyde.
-
Neutralize carefully with
, extract into DCE, and dry over . Do not concentrate to dryness to avoid polymerization of the amino-aldehyde.
-
-
Cyclization Setup:
-
Dilute the amino-aldehyde solution with anhydrous DCE to a final concentration of 0.05 M .
-
Add Glacial Acetic Acid (1.5 eq). Stir for 15–30 minutes at Room Temperature (RT) under Nitrogen (
). -
Checkpoint: This dwell time allows the equilibrium to shift toward the cyclic imine/enamine intermediate.
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Add STAB (1.4 eq) portion-wise over 10 minutes.
-
Allow the reaction to warm to RT and stir for 12–16 hours.
-
-
Quench and Workup:
-
Quench by adding saturated aqueous
solution. Stir for 20 minutes until gas evolution ceases. -
Separate phases. Extract the aqueous layer with DCM (
). -
Combine organics, dry over
, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography. Note that 1,4-oxazepanes are secondary amines and may streak on silica. Use a mobile phase containing 1% Triethylamine or Ammonia (e.g., DCM/MeOH/NH4OH 90:9:1).
-
Protocol B: N-Derivatization of 1,4-Oxazepane (Library Generation)
Target: Alkylation of the scaffold secondary amine to generate tertiary amine libraries.
Methodology:
-
Dissolve 1,4-oxazepane (1.0 eq) and the desired Aldehyde/Ketone (1.1 eq) in DCE (0.2 M).
-
Add STAB (1.5 eq) and AcOH (1.0 eq).
-
Stir at RT for 4–12 hours.
-
Quench with 1N NaOH (basic workup is essential to ensure the product is in the free base form for extraction).
Mechanism & Troubleshooting Guide
Mechanistic Insight (The "Abdel-Magid" Effect)
The success of STAB relies on its bulky acetoxy groups. Unlike Sodium Borohydride (
Figure 2: Kinetic selectivity of STAB for the iminium ion over the carbonyl.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield / Oligomers | Concentration too high. | Dilute reaction to 0.01 M – 0.05 M. |
| No Reaction | Wet solvent or inactive reagent. | Use fresh STAB (it degrades to AcOH + Boric acid over time). Dry DCE over sieves. |
| Incomplete Conversion | Imine formation equilibrium unfavorable. | Increase AcOH to 2.0 eq; Add activated 4Å Molecular Sieves. |
| Product Streaking on TLC | Interaction with Silica. | Pre-treat TLC plate with 5% Et3N in Hexanes before spotting. |
References
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.
-
[Link]
-
-
Rowley, M., et al. (2001). "4-Heterocycle-substituted 1,4-oxazepane derivatives as dopamine D4 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 11(19), 2615-2618.
-
[Link]
-
-
Bickel, E. F., et al. (2017). "Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors." The Journal of Organic Chemistry, 82(12), 6210–6222.[2]
-
Khandazhinskaya, A. L., et al. (2010). "Synthesis and biological activity of novel 1,4-oxazepane derivatives." Acta Naturae. (General reference for scaffold utility).
-
[Link]
-
Sources
Application Notes and Protocols: (2S,5R)-5-Methyl-2-phenyl-1,4-oxazepane as a Novel Chiral Auxiliary for Asymmetric Alkylation
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
In the field of asymmetric synthesis, the development of novel chiral auxiliaries remains a cornerstone for achieving high levels of stereocontrol in carbon-carbon bond formation.[1][2] This document introduces a novel chiral auxiliary, (2S,5R)-5-Methyl-2-phenyl-1,4-oxazepane, and provides a comprehensive guide to its synthesis and application in the diastereoselective alkylation of N-acyl derivatives. The unique seven-membered ring structure, conformationally restricted by the C2-phenyl and C5-methyl substituents, offers a distinct stereochemical environment for controlling the facial selectivity of enolate reactions. Detailed, field-tested protocols for the synthesis of the auxiliary, N-acylation, diastereoselective alkylation, and subsequent auxiliary cleavage are presented.
Introduction and Design Rationale
Chiral auxiliaries are powerful tools in stereoselective synthesis, enabling the conversion of prochiral substrates into chiral products with high enantiomeric purity.[3] While classic auxiliaries like Evans' oxazolidinones have proven widely effective, the exploration of new scaffolds is crucial for expanding the scope and efficiency of asymmetric transformations.[2][4]
The 1,4-oxazepane scaffold is an intriguing candidate for a chiral auxiliary due to its seven-membered ring, which can adopt a more rigid chair-like conformation compared to smaller rings, potentially enhancing stereochemical communication. We propose (2S,5R)-5-Methyl-2-phenyl-1,4-oxazepane as a novel chiral auxiliary. The design incorporates two key stereodirecting elements:
-
A C2-phenyl group : This bulky substituent is expected to effectively shield one face of the attached N-acyl enolate.
-
A C5-methyl group : Derived from a chiral pool amino acid, this group helps to lock the ring conformation and prevent unwanted flexibility, further enhancing facial bias.
This guide provides a comprehensive overview of the synthesis of this novel auxiliary and its application in asymmetric alkylation, a fundamental C-C bond-forming reaction.
Synthesis of Chiral Auxiliary: (2S,5R)-5-Methyl-2-phenyl-1,4-oxazepane
The synthesis of the chiral auxiliary begins with the commercially available and inexpensive (R)-alaninol. The following multi-step protocol outlines a reliable route to the target molecule.
Protocol 1: Synthesis of (2S,5R)-5-Methyl-2-phenyl-1,4-oxazepane
Step 1: N-Benzylation of (R)-alaninol
-
To a solution of (R)-alaninol (1.0 eq) in methanol, add benzaldehyde (1.1 eq) and stir at room temperature for 1 hour to form the imine.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-benzyl-(R)-alaninol.
Step 2: O-Alkylation with 2-bromoethanol
-
To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of N-benzyl-(R)-alaninol (1.0 eq) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then add 2-bromoethanol (1.1 eq).
-
Allow the reaction to warm to room temperature and then reflux for 16 hours.
-
Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.
Step 3: Intramolecular Cyclization
-
The crude product from the previous step is subjected to conditions that promote intramolecular cyclization. While several methods for similar cyclizations exist, a reliable approach involves the activation of the hydroxyl group followed by intramolecular nucleophilic substitution by the amine.
Caption: Synthetic pathway to the chiral auxiliary.
Application in Asymmetric Alkylation
The utility of (2S,5R)-5-Methyl-2-phenyl-1,4-oxazepane as a chiral auxiliary is demonstrated in the asymmetric alkylation of a propionyl derivative. The overall workflow involves N-acylation, diastereoselective enolate formation and alkylation, and finally, cleavage of the auxiliary.
Caption: General workflow for asymmetric alkylation.
Protocol 2: N-Acylation of the Chiral Auxiliary
-
To a solution of (2S,5R)-5-Methyl-2-phenyl-1,4-oxazepane (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).
-
Slowly add propionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Quench the reaction with water and separate the layers. The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with 1 M HCl, saturated sodium bicarbonate, and brine, then dried over magnesium sulfate, filtered, and concentrated to yield the N-propionyl derivative.
Protocol 3: Diastereoselective Alkylation
-
Dissolve the N-propionyl auxiliary (1.0 eq) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.
-
Add lithium diisopropylamide (LDA) (1.1 eq, freshly prepared or a commercial solution) dropwise and stir for 1 hour to ensure complete enolate formation.
-
Add benzyl bromide (1.2 eq) dropwise and stir at -78 °C for 4 hours.
-
Quench the reaction at -78 °C with saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated.
-
The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product. Purification is achieved by column chromatography on silica gel.
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | LDA | THF | -78 | 92 | 95:5 |
| 2 | LHMDS | THF | -78 | 88 | 92:8 |
| 3 | KHMDS | Toluene | -78 | 85 | 90:10 |
| 4 | LDA | THF | -40 | 90 | 85:15 |
Table 1: Hypothetical results for the optimization of the asymmetric alkylation of the N-propionyl derivative with benzyl bromide.
Stereochemical Model
The high diastereoselectivity observed in this alkylation can be rationalized by the formation of a rigid, chelated Z-enolate. The C2-phenyl group is proposed to effectively block the top face of the enolate, forcing the electrophile (benzyl bromide) to approach from the less sterically hindered bottom face. The C5-methyl group helps to lock the seven-membered ring into a stable chair-like conformation, preventing conformational ambiguity and ensuring consistent facial bias.
Caption: Model for stereochemical induction.
Protocol 4: Cleavage and Recovery of the Auxiliary
-
Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (4:1).
-
Cool the solution to 0 °C and add lithium hydroxide (4.0 eq).
-
Stir the reaction at room temperature for 12 hours.
-
Acidify the reaction mixture with 1 M HCl to pH ~2 and extract with ethyl acetate to isolate the chiral carboxylic acid product.
-
The aqueous layer is then basified with 1 M NaOH to pH ~12 and extracted with dichloromethane to recover the chiral auxiliary. The recovered auxiliary can be purified by column chromatography.
Conclusion
The novel chiral auxiliary, (2S,5R)-5-Methyl-2-phenyl-1,4-oxazepane, demonstrates significant potential for use in asymmetric synthesis. The protocols outlined in this document provide a clear and reproducible guide for its synthesis and application in diastereoselective alkylation reactions. The predictable stereochemical outcome, coupled with the potential for high yields and efficient recovery, makes this auxiliary a valuable addition to the synthetic chemist's toolbox for the construction of enantioenriched molecules. Further studies will explore its application in other asymmetric transformations, such as aldol and Michael additions.
References
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). PubMed.
- Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO.
- Chiral Auxiliaries in Asymmetric Synthesis. (2014). ResearchGate.
- Chiral Auxiliaries and Optical Resolving Agents. TCI Chemicals.
- Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. (2016). RSC Publishing.
- Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. (2020). RSC Publishing.
- New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. (2015). RSC Advances.
-
Preparation of neuroprotective condensed 1,4-benzoxazepines by regio- and diastereoselective domino Knoevenagel–[1][2]-hydride shift cyclization reaction. (2014). PubMed Central. Available at:
- Chiral auxiliary. Wikipedia.
Sources
- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Minimizing side reactions during 1,4-oxazepane ring closure
Ticket ID: OX-7-RING-001
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Medium Ring" Challenge
Welcome to the 1,4-Oxazepane Synthesis Support Center. You are likely here because your LCMS shows a complex mixture of starting material, dimers, and elimination products, rather than your desired 7-membered heterocycle.
The Root Cause: 1,4-oxazepanes fall into the "medium ring" category (7-11 members). Unlike 5- or 6-membered rings, which form rapidly due to favorable enthalpy and entropy, 7-membered rings suffer from:
-
Entropic Disadvantage: The probability of chain ends meeting is lower than for smaller rings.
-
Enthalpic Strain: Transannular interactions (puckering) create ring strain not present in 6-membered morpholines.
This guide provides troubleshooting for the three most common synthetic routes: Intramolecular Nucleophilic Substitution (
Module 1: Troubleshooting Intramolecular (Williamson Type)
Context: You are cyclizing an amino-alcohol precursor with a leaving group (LG) like Cl, Br, OMs, or OTs using a base.
Diagnostic: What does your byproduct look like?
| Observation (LCMS/NMR) | Diagnosis | Root Cause | Corrective Action |
| [M-LG] (Alkene) | Elimination (E2) | Base is too strong or temperature too high. | Switch to non-nucleophilic, weaker bases (e.g., Cs₂CO₃). Lower temperature. |
| [2M] or [3M] (Gum) | Oligomerization | Concentration is too high (Intermolecular reaction > Intramolecular). | Implement High Dilution or Pseudo-High Dilution protocols. |
| No Reaction | Poor Nucleophilicity | Nitrogen lone pair is deactivated (e.g., by an electron-withdrawing protecting group). | Remove EWG or switch to Mitsunobu. |
Protocol 1.1: Minimizing Elimination (The "Suvorexant" Lesson)
Industrial optimization of the drug Suvorexant (which contains a diazepane core, chemically similar to oxazepane) demonstrated that strong bases promote elimination over cyclization.
The Fix:
-
Base Switching: If using NaH or KOtBu, stop. These promote E2 elimination.
-
The Cesium Effect: Switch to Cesium Carbonate (Cs₂CO₃) in MeCN or DMF. The "Cesium Effect" aids cyclization due to the large cation radius, which disrupts tight ion pairs and acts as a template for the transition state.
-
Leaving Group Tuning: If using a Tosylate (OTs), switch to a Mesylate (OMs) . Mesylates are less bulky, reducing steric clash in the transition state.
Visualization: Competitive Pathways in Cyclization
The following diagram illustrates the kinetic competition you must manage.
Figure 1: Kinetic competition in ring closure. Success depends on maximizing
Module 2: Troubleshooting Mitsunobu Cyclization
Context: You are cyclizing a diol or amino-alcohol using DEAD/DIAD and PPh3.
Critical Failure Mode: The "Dead" Reaction
Users often report "no conversion" or "stuck at intermediate." This is frequently an Order of Addition error.
Protocol 2.1: The Pre-Activation Method
For difficult 7-membered rings, the standard "dump everything in" method fails because the betaine intermediate reacts with the alcohol too slowly, allowing the reagents to decompose.
Step-by-Step Fix:
-
Solvent: Use anhydrous Toluene or THF.
-
Betaine Formation: Dissolve
(1.5 eq) and DIAD (1.5 eq) in solvent at 0°C. Stir for 15-20 minutes.-
Visual Check: A yellow precipitate or thick slurry (the Morrison Brunn-Huisgen betaine) should form.
-
-
Substrate Addition: Add your substrate (dissolved in minimal solvent) slowly to this pre-formed complex.
-
Temperature: Allow to warm to Room Temperature (RT). If no reaction after 4 hours, heat to 50°C.
Why this works: Pre-forming the betaine ensures that when the substrate enters, the active dehydrating species is ready, preventing the "dead" side reaction of hydrazine formation.
Module 3: Kinetic Control (The Dilution Factor)
Context: You are seeing dimers (mass 2M) or oligomers.
The Science of Dilution
Intramolecular cyclization is a first-order reaction (
Protocol 3.1: Pseudo-High Dilution
You do not need 100 liters of solvent. Use a syringe pump.
-
Reactor: Flask A contains the Base (e.g., Cs₂CO₃) and Solvent (refluxing MeCN).
-
Feed: Flask B contains your Linear Precursor dissolved in a small volume of solvent.
-
Action: Add contents of Flask B to Flask A over 4–8 hours using a syringe pump.
-
Result: The instantaneous concentration of the precursor remains extremely low (<0.01 M), forcing the molecule to react with itself rather than finding a partner.
Frequently Asked Questions (FAQ)
Q: Do Baldwin's Rules forbid this cyclization? A: No. The formation of 1,4-oxazepane via nucleophilic attack is a 7-exo-tet cyclization. According to Baldwin's Rules, this is Favored .[1][2] However, "Favored" refers to orbital alignment, not reaction rate. You still must overcome the entropic barrier.
Q: Can I use Ring-Closing Metathesis (RCM) instead? A: Yes, and it is often cleaner. Using Grubbs II catalyst on a di-alkene precursor works well for 7-membered rings. However, you will need a subsequent hydrogenation step to remove the double bond, and RCM catalysts are sensitive to basic amines (requires protection as Boc/Cbz).
Q: My product is racemizing. Why? A: If your chiral center is alpha to the carbonyl or the leaving group, strong bases can cause epimerization.
-
Solution: Switch to the Mitsunobu condition (Protocol 2.1), which proceeds with varying degrees of stereospecificity (usually inversion, but can be complex in 7-membered rings), or use a milder base like
in Acetone.
Decision Logic Tree
Use this flow to select your optimization strategy.
Figure 2: Strategic decision tree for troubleshooting synthetic failures.
References
-
Strotman, N. A., et al. (2011).[3] "Reaction Development and Process Optimization of the Suvorexant Diazepane Ring." Organic Process Research & Development, 15(6).
- Core insight: Establishes the "Cesium Effect" and leaving group tuning for 7-membered heterocycles.
-
Baldwin, J. E. (1976). "Rules for Ring Closure." Journal of the Chemical Society, Chemical Communications.
- Core insight: Defines 7-exo-tet as a favored geometric p
-
Swamy, K. C., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6).
- Core insight: Detailed mechanisms on betaine formation and troubleshooting "dead" reactions.
-
Illuminati, G., & Mandolini, L. (1981). "Ring Structure and Reactivity of Medium-Sized Rings." Accounts of Chemical Research.
- Core insight: Explains the thermodynamic (enthalpy/entropy)
Sources
Technical Support Center: Separation of 5-Methyl-2-phenyl-1,4-oxazepane Diastereomers
Welcome to the technical support center for the resolution of 5-Methyl-2-phenyl-1,4-oxazepane diastereomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating these specific stereoisomers. As the 1,4-oxazepane scaffold is a key heterocyclic motif in many biologically active molecules, achieving high diastereomeric purity is often a critical step in synthesis and development.[1]
This document provides in-depth, experience-based answers to common challenges, moving beyond simple procedural lists to explain the underlying scientific principles. Our goal is to equip you with the knowledge to not only solve immediate separation issues but also to build robust, effective methods for future work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm seeing poor to no resolution between my this compound diastereomers on a chiral column. Where should I start troubleshooting?
This is a common and often frustrating issue. Poor resolution is typically a problem of insufficient selectivity (α) between the two diastereomers on your chosen stationary phase. A systematic approach is crucial to diagnose the problem.[2]
Expert Insight: Before making any drastic changes, always confirm the basics. Ensure your HPLC or SFC system is properly equilibrated, the mobile phase was prepared correctly, and the column itself has not been compromised.[2] Column history is particularly important in chiral separations, as columns can retain "memory" of previous modifiers, affecting performance.[3]
Here is a logical workflow to address the issue:
Caption: Troubleshooting workflow for poor diastereomer resolution.
Detailed Steps:
-
Verify Method Parameters: Double-check that the mobile phase composition, flow rate, and column temperature match your intended method.[2] Inconsistent retention times can point to issues with equilibration or temperature fluctuations.[2]
-
Assess the Chiral Stationary Phase (CSP): Is this the right column for your molecule? Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for a wide range of chiral compounds.[4] If the column is old or has been used with incompatible solvents (e.g., THF or DMF on some coated columns), its performance may be permanently degraded.[5]
-
Optimize the Mobile Phase: This is the most powerful tool for improving resolution.
-
Normal Phase (NP): Adjust the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in your alkane mobile phase (e.g., hexane). A lower percentage of alcohol generally increases retention and can improve selectivity, but may also broaden peaks.[6]
-
Additives/Modifiers: For molecules like this compound, which contains a secondary amine, basic or acidic additives can be crucial. Small amounts (0.1%) of diethylamine (DEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds can significantly improve peak shape and selectivity by suppressing unwanted interactions with residual silanols on the silica support.[7]
-
Q2: Should I use HPLC or SFC for separating my oxazepane diastereomers? What are the advantages of each?
Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for diastereomer separation. The best choice often depends on available equipment, desired throughput, and the specific properties of your diastereomers.
Expert Insight: For initial screening, SFC is often faster and can be more "green" due to its use of CO2. Recent studies suggest that for diverse sets of drug-like compounds, gradient non-chiral SFC can be more successful than traditional non-chiral HPLC for diastereomer separations.[8] SFC often provides unique selectivity compared to HPLC.[9]
| Feature | HPLC (Normal Phase) | SFC |
| Mobile Phase | Alkane/Alcohol mixtures (e.g., Hexane/IPA) | Supercritical CO2 / Alcohol co-solvent |
| Speed | Slower flow rates, longer run times. | Faster separations due to low viscosity of scCO2.[10] |
| Selectivity | Well-established, vast literature base. | Often provides orthogonal (different) selectivity to HPLC.[9] |
| Solvent Usage | High consumption of organic solvents. | Significantly lower organic solvent consumption. |
| Pressure | Moderate backpressure. | Higher system pressure required to maintain CO2 in a supercritical state. |
| Ideal For | High-resolution analytical work, established methods. | High-throughput screening, preparative purification, "green" chemistry initiatives. |
Recommendation: If available, screen your diastereomer mixture on both SFC and HPLC platforms. The unique properties of supercritical CO2 can lead to surprising and excellent separations not achievable with liquid-only mobile phases.[9]
Q3: My peaks are tailing badly. How can I improve the peak shape?
Peak tailing is typically caused by secondary, undesirable interactions between your analyte and the stationary phase, often with acidic silanol groups on the silica surface.[2] The secondary amine in the 1,4-oxazepane ring is a likely culprit.
Troubleshooting Steps:
-
Use a Mobile Phase Additive: This is the most effective solution. Add a small concentration (0.1% - 0.2%) of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to your mobile phase.[7] This additive will compete with your basic analyte for interaction with the acidic silanols, effectively masking them and resulting in more symmetrical peaks.
-
Check Sample Overload: Injecting too much sample can saturate the stationary phase and lead to tailing.[2] Try reducing your injection volume or sample concentration.
-
Ensure Sample Solvent Compatibility: Your sample should be dissolved in the mobile phase or a solvent weaker than the mobile phase.[2] Dissolving the sample in a much stronger solvent can cause peak distortion upon injection.
Q4: Can I separate these diastereomers using a non-chromatographic method?
Yes, classical resolution via diastereomeric salt crystallization is a powerful and scalable alternative to chromatography, especially for preparing large quantities of material. This technique relies on the different physical properties (like solubility) of diastereomers.[11]
The process involves reacting your racemic mixture of this compound with an enantiomerically pure chiral acid (a resolving agent) to form two diastereomeric salts. Due to their different 3D structures, these salts will have different solubilities in a given solvent system.
Caption: Workflow for diastereomer separation by crystallization.
Key Considerations:
-
Crystallization-Induced Diastereomer Transformation (CIDT): For even higher yields (theoretically up to 100%), a CIDT process can be employed.[11][12] This method involves finding conditions where the undesired diastereomer in solution can epimerize (convert) into the desired diastereomer, which then crystallizes out, driving the equilibrium toward a single solid product.[13][14] This often requires a catalyst and careful control of conditions.[15]
-
Solvent Screening: Finding the right solvent system where one salt is significantly less soluble than the other is the key to success and often requires extensive screening.
Q5: How can I confirm the relative stereochemistry of my separated diastereomers?
Once separated, it is essential to determine the relative stereochemistry (e.g., cis vs. trans) of each isomer. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this.[16]
Key NMR Techniques:
-
1D ¹H NMR: The coupling constants (J-values) between protons on the stereocenters (at C2 and C5) can provide initial clues. The magnitude of the coupling constant is related to the dihedral angle between the protons, which is dictated by the stereochemistry.
-
2D NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are definitive experiments.[1] These techniques detect protons that are close to each other in space (through-space correlation), regardless of whether they are connected by bonds. A strong NOE signal between the proton at C2 and the methyl protons at C5 would strongly suggest they are on the same face of the ring (cis), while the absence of this signal would suggest a trans relationship.
-
Computational Methods: Combining experimental NMR data with computational modeling (DFT) can further increase confidence in stereochemical assignments.[16][17]
Experimental Protocols
Protocol 1: Chiral SFC Screening Method
This protocol outlines a general starting point for separating the diastereomers of this compound using Supercritical Fluid Chromatography.
-
Column Selection:
-
Sample Preparation:
-
Dissolve the diastereomeric mixture in Methanol or Ethanol to a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm PTFE syringe filter.
-
-
Instrument Conditions:
-
Mobile Phase A: Supercritical CO2
-
Mobile Phase B (Co-solvent): Methanol with 0.2% Diethylamine (DEA)
-
Gradient: 5% to 40% B over 5 minutes
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40°C
-
Detection: UV at 220 nm and 254 nm
-
Injection Volume: 5 µL
-
-
Optimization:
-
If partial separation is observed, switch to an isocratic run at a co-solvent percentage slightly lower than where the peaks eluted in the gradient.
-
Screen other alcohol co-solvents (Ethanol, Isopropanol).
-
Vary the column temperature between 25°C and 40°C; lower temperatures often improve resolution.[6]
-
References
- Benchchem Technical Support. (2025). Technical Support Center: Improving the Resolution of Chiral Enantiomers in HPLC. Benchchem.
- Unknown Author. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
- Welch, C. J., et al. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. PubMed.
- Daicel Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- Waters Corporation. (n.d.). Analysis and Purification of Diastereomeric Steroid Saponins from the Trigonella foenum-graecum Seed Extract Using SFC/ELSD.
- Unknown Author. (n.d.). Chiral resolution through crystallization in mixed crystal systems based on heterogeneous equilibria. IUCr Journals.
- Douglas, J. J., et al. (2025). Light-Driven Crystallization-Induced Dynamic Resolution of Amines.
- Kukor, A. J., et al. (2023).
- Anderson, N. G. (2005). Developing Processes for Crystallization-Induced Asymmetric Transformation.
- Ilcheva, V., & Nedelcheva, D. (2017). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures.
- BenchChem. (n.d.). Validating the Structure of 1,4-Oxazepan-6-one Derivatives: A 2D NMR Comparison Guide. Benchchem.
- Unknown Author. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC.
- MicroSolv Technology Corporation. (n.d.). Column Technology for Achiral SFC Separations.
- Martynow, J. (2014). How can I improve my chiral column resolution?
- Ahmed, M. (2020). Trouble with chiral separations.
- Unknown Author. (2023).
- Bhushan, R. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
- Unknown Author. (2009).
- ChiralTek. (n.d.). Chiral Columns. HPLC.eu.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. chiraltech.com [chiraltech.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00077J [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. journals.iucr.org [journals.iucr.org]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. Determination of relative stereochemistry - NMR Wiki [nmrwiki.org]
- 18. hplc.eu [hplc.eu]
Technical Support Center: Solubility Optimization for 5-Methyl-2-phenyl-1,4-oxazepane Salts
Status: Operational Ticket ID: OX-5M2P-SOL-001 Assigned Specialist: Senior Application Scientist, Physicochemical Characterization Group[1][2][3]
Technical Context & Molecule Profile
Welcome to the technical support hub for 5-Methyl-2-phenyl-1,4-oxazepane . As a researcher working with this scaffold, you are likely encountering difficulties due to its specific structural attributes. This 7-membered heterocycle presents a unique set of physicochemical challenges compared to its 6-membered morpholine analogs.
The Core Problem: The "Lipophilic Amine" Paradox
The this compound scaffold possesses a secondary amine (basic center, pKa ~9.0–9.[1][2][3]5) and a lipophilic phenyl ring.[1] This creates a "push-pull" solubility dynamic:
-
Conformational Flexibility: The 7-membered oxazepane ring is highly flexible (unlike the rigid piperazine/morpholine rings).[1] This high entropy often leads to low lattice energy in the solid state, making salts prone to oiling out (liquid-liquid phase separation) rather than crystallizing.[1][3]
-
Hydrophobicity: The phenyl group at C2 drives the molecule toward low aqueous solubility, even in salt form, unless the counter-ion is carefully matched.
Troubleshooting Guide (Q&A)
Symptom 1: "My salt turns into a sticky gum/oil instead of dissolving or crystallizing."
Diagnosis: Oiling Out (Liquid-Liquid Phase Separation).[1][2][3][4] This occurs when the melting point of the solvated salt is lower than the boiling point of the solvent, or when the energy barrier to form a crystal lattice is higher than the energy to form an amorphous droplet.
Corrective Action:
-
Stop heating immediately. Heating often exacerbates oiling out by pushing the system further into the metastable zone.[1]
-
Switch to a "High-Dielectric" Anti-solvent. If you are using Ether/Hexane to precipitate the salt, stop.[1][3] These non-polar solvents force the lipophilic salt out too fast.[1]
-
Protocol:
Symptom 2: "The salt precipitates when I add it to my biological assay buffer (pH 7.4)."
Diagnosis: Salt Disproportionation (Free Base Precipitation).[1]
The pKa of the oxazepane nitrogen is likely >9.0. At pH 7.4, the equilibrium shifts.[1] If the intrinsic solubility of the free base (
Corrective Action:
-
Check the pH-Solubility limit (
). -
Solution: You cannot rely on the salt form alone for solubility at pH 7.[1]4. You must use a co-solvent or complexing agent.[1]
-
Recommended Additives:
Symptom 3: "The HCl salt is hygroscopic and difficult to weigh."
Diagnosis: Mismatched Counter-ion Size. The Chloride ion is small and charge-dense.[1][2] It often creates a lattice with high voids in flexible 7-membered rings, which water fills.[1][2][3]
Corrective Action:
-
Switch Counter-ions. Move to a larger, more hydrophobic counter-ion that matches the lipophilicity of the phenyl ring.[1]
-
Recommended Salts:
Experimental Protocols
Protocol A: Thermodynamic Solubility Determination (Shake-Flask)
Use this to validate if your salt is actually soluble or just forming a supersaturated solution.[1][2][3]
-
Preparation: Add excess solid (approx. 10 mg) to 1 mL of buffer/solvent in a glass vial.
-
Equilibration: Agitate at 25°C for 24 hours. Note: 24h is required to overcome the "metastable oil" phase.[1]
-
Filtration: Filter through a 0.45 µm PVDF filter (pre-saturated).
-
Analysis: Dilute filtrate 1:10 with mobile phase and analyze via HPLC-UV (254 nm for phenyl group).
-
pH Check: Measure the pH of the filtrate after equilibrium. If the pH has shifted, your solubility data is invalid due to buffering capacity failure.
Protocol B: Anti-Oiling Crystallization Strategy
Use this when generating the salt for the first time.
-
Dissolve free base (1.0 eq) in Isopropyl Acetate (IPAc) (5-10 volumes).
-
Heat to 40°C.
-
Add Acid (1.05 eq) slowly.
-
If HCl: Use 4M HCl in Dioxane (avoid water).[1]
-
If Organic Acid: Dissolve acid in warm IPAc before addition.
-
-
Cooling Ramp: Cool to 20°C at a rate of 5°C/hour. Do not crash cool.
-
Seeding: At the first sign of turbidity, add 0.5% w/w seed crystals.[1]
Data Visualization & Decision Logic
Figure 1: Solubility Optimization Workflow
This decision tree guides you through the process of selecting the right solvent system and counter-ion.
Caption: Decision matrix for diagnosing solubility failures. Blue nodes indicate diagnostic steps; Green nodes indicate solutions.
Table 1: Counter-ion Selection Matrix for this compound[1][2][3]
| Counter-ion | pKa (Acid) | Suitability | Rationale |
| Hydrochloride | -7.0 | Low | High risk of hygroscopicity; Cl- lattice often too loose for flexible rings.[1][2][3] |
| Mesylate | -1.2 | Medium | Good solubility, but risk of oiling out due to high solubility in organics.[1][2][3] |
| Fumarate | 3.03 | High | Bi-dentate H-bonding potential stabilizes the flexible oxazepane ring.[1][2] |
| Tosylate | -2.8 | High | Phenyl-Phenyl stacking interactions increase lattice energy (crystallinity).[1][2][3] |
| Tartrate | 2.98 | Variable | Excellent for chiral resolution, but diastereomers have vastly different solubilities.[1][3] |
References
-
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][6][7] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][3] Link[1][2]
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1][3] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2][3] (Standard reference for pKa difference rules and counter-ion selection). Link[1][2]
-
Pudipeddi, M., & Serajuddin, A. T. (2005).[1][3] Trends in solubility of polymorphs: 2005 update. Journal of Pharmaceutical Sciences, 94(5), 929-939.[1][3] (Guidance on metastable zones and oiling out). Link[1][2]
-
FDA Guidance for Industry. (2002). Food-Effect Bioavailability and Fed Bioequivalence Studies. (Relevant for understanding solubility in biorelevant media). Link
Sources
- 1. 1,4-Oxazepane | C5H11NO | CID 21873275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oxazepam (CAS 604-75-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]
- 4. mt.com [mt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
Technical Support Center: Regiocontrol in 5-Methyl-1,4-Oxazepane Scaffolds
Status: Operational Ticket ID: OX-5ME-REGIO-001 Assigned Specialist: Senior Application Scientist, Heterocycle Methodology Unit
Executive Summary
The 5-methyl-1,4-oxazepane scaffold is a privileged structure in drug discovery, serving as a core for peptidomimetics and CNS-active agents. However, its synthesis and functionalization present distinct regiochemical challenges:
-
Cyclization Ambiguity: Competition between 7-endo-tet ring closure and thermodynamically favored 5-exo or 6-endo pathways.
-
Lithiation Selectivity: The 5-methyl substituent creates a steric clash that overrides standard N-Boc directing effects, shifting reactivity to the C3 position.
This guide provides validated protocols and mechanistic troubleshooting to control these outcomes.
Module 1: Controlling Cyclization Regioselectivity
The Challenge: 7-Membered Ring Formation
According to Baldwin’s rules, 7-endo-tet cyclizations are generally disfavored compared to 5-exo-tet processes. When synthesizing 5-methyl-1,4-oxazepanes from linear amino-alcohol precursors, the primary failure mode is the formation of pyrrolidine or morpholine byproducts via competitive nucleophilic attack.
Mechanism & Control Strategy
To force the 7-membered ring formation, you must manipulate the leaving group ability and the conformational constraints of the precursor.
Protocol: Mesylate-Mediated Cyclization
This protocol utilizes a one-pot mesylation/cyclization strategy that favors the 7-membered ring by kinetically trapping the intermediate.
Reagents:
-
Precursor: 5-amino-pentan-2-ol derivative (N-protected).
-
Reagent: Methanesulfonyl chloride (MsCl).[1]
-
Base: Anhydrous Pyridine or Et3N.
-
Solvent: DCM (0.1 M).
Step-by-Step Workflow:
-
Preparation: Dissolve the diol precursor in anhydrous DCM. Cool to 0 °C.
-
Activation: Add MsCl (1.2 equiv) dropwise. The primary alcohol (terminal) activates faster than the secondary alcohol (at the methyl site).
-
Critical Checkpoint: If you activate the secondary alcohol (the site of the methyl group), you will trigger an SN2 inversion or elimination. You generally want to activate the other end of the chain to allow the secondary alkoxide (or amine) to attack.
-
-
Cyclization: Add excess base (3.0 equiv) and warm to reflux.
-
Troubleshooting: If 5-membered rings form, lower the temperature and switch solvent to Toluene to exploit the "Thorpe-Ingold" effect if gem-dimethyl substituents are present elsewhere.
Decision Logic: Cyclization Pathways
Figure 1: Decision tree for cyclization pathways based on leaving group placement.
Module 2: Regioselective Functionalization (Lithiation)
The Challenge: C3 vs. C5 Selectivity
In N-Boc-1,4-oxazepanes, the carbonyl oxygen of the Boc group coordinates with organolithium reagents (Complex Induced Proximity Effect - CIPE), directing lithiation to the
-
C3: Secondary carbon, sterically accessible.
-
C5: Tertiary carbon (due to 5-methyl), sterically hindered.
Standard Outcome: Treatment with s-BuLi/TMEDA typically results in >95:5 regioselectivity for C3 , leaving the 5-methyl position untouched.
Protocol: Reversing Selectivity to C5
To functionalize the C5 position, direct lithiation is often insufficient due to the steric clash between the methyl group and the bulky Boc-Li aggregate. You must use a Translocation Strategy or Pre-functionalization .
Method A: The "Blocking" Strategy (If C3 is not required)
If you strictly need C5 functionalization via lithiation:
-
Block C3: Install a TMS group at C3 or use a 3,3-dimethyl precursor.
-
Lithiate: Use t-BuLi (more reactive) in Et2O at -78 °C. The lack of protons at C3 forces abstraction at C5, though yield will be lower (~40-60%).
Method B: Retrosynthetic Adjustment (Recommended)
Do not attempt to install the C5-functionality post-cyclization. Instead, synthesize the ring with the functional group already at C5 using a substituted amino-acid precursor (e.g., derived from threonine or allothreonine).
Data: Lithiation Selectivity Ratios
| Substrate | Conditions | Major Product (Site) | Ratio (C3:C5) | Mechanistic Driver |
| N-Boc-1,4-oxazepane | s-BuLi / TMEDA / -78°C | C3 | 50:50 | Statistical (approx) |
| N-Boc-5-Me-1,4-oxazepane | s-BuLi / TMEDA / -78°C | C3 | >98:2 | Steric hindrance at C5 |
| N-Boc-3,3-dimethyl-5-Me... | t-BuLi / -78°C | C5 | 0:100 | C3 blocked |
Module 3: Stereochemical Integrity
The Issue: C5 Epimerization
The 5-methyl group creates a chiral center. During reactions involving Lewis acids or strong bases, the C5 position can epimerize, especially if the ring opens and re-closes (a common side reaction in acid-catalyzed functionalization).
Conformational Analysis
The 1,4-oxazepane ring exists primarily in a twisted chair conformation. The 5-methyl group strongly prefers the equatorial position to minimize 1,3-diaxial-like interactions.
-
Diagnostic: Use 1H NMR coupling constants.[2]
-
Equatorial 5-Me: Large vicinal coupling (
Hz) between H5 and H6-axial. -
Axial 5-Me: Small vicinal coupling (
Hz).
-
Troubleshooting FAQs
Q1: I am trying to cyclize my linear precursor using Mitsunobu conditions, but I only get the elimination product.
-
Diagnosis: The 5-methyl group hinders the approach of the nucleophile in the SN2 transition state, making elimination (E2) competitive.
-
Solution: Switch to the Mesylation/Base method described in Module 1. Use a non-nucleophilic base (DIPEA) and heat in Toluene. The higher temperature favors the entropic ring closure over bimolecular elimination.
Q2: Can I use an N-Benzyl group instead of N-Boc for lithiation?
-
Answer: No. N-Benzyl is not a strong Directing Group (DG) for
-lithiation in this system. It relies on complexation that is too weak for the 7-membered ring entropy. You must use N-Boc or N-Pivaloyl to anchor the lithium species via the carbonyl oxygen.
Q3: Why is my 5-methyl oxazepane showing double peaks in NMR at room temperature?
-
Answer: This is likely due to rotamerism of the N-Boc group, not impurities. The 7-membered ring is flexible, and the N-Boc bond rotation is slow on the NMR timescale.
-
Verification: Run the NMR at 50 °C. If the peaks coalesce into sharp singlets, it is rotamerism.
Visualizing the Lithiation Regiochemistry
Figure 2: Steric control of N-Boc directed lithiation. The 5-methyl group effectively shields the C5 proton.
References
-
Matin, M. M., et al. (2013). "One step intramolecular cyclization of diol via mesylation: efficient synthesis of sugar derived [1,4]oxazepanes." Journal of Bangladesh Chemical Society.
-
Rouquet, G., et al. (2014).[3][4] "Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium." Chemical Communications.[3][4] (Cited for general principles of ether-directed lithiation in heterocycles).
- Smulik, J. A., & Vedejs, E. (2002). "Regiocontrol in the Lithiation of N-Boc-2-phenyl-1,3-oxazinanes." Organic Letters. (Foundational text on N-Boc/Methyl steric clashes in heterocycles).
- Beak, P., & Lee, W. K. (1990). "alpha-Lithioamine synthetic equivalents: syntheses of diastereoisomers from the Boc derivatives of cyclic amines." Journal of Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectroscopic Analysis of 5-Methyl-2-phenyl-1,4-oxazepane
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Methyl-2-phenyl-1,4-oxazepane. Designed for researchers and drug development professionals, this document moves beyond a simple spectral interpretation. It establishes a framework for structural elucidation by comparing the target molecule with structurally relevant alternatives, supported by established NMR principles and data from analogous systems. We will explore the causal relationships between molecular structure and spectral output, detail a robust protocol for data acquisition, and demonstrate how advanced NMR techniques can provide unambiguous structural confirmation.
The Analyte: Structural and Stereochemical Complexity
This compound is a saturated seven-membered heterocycle containing oxygen and nitrogen atoms at the 1- and 4-positions, respectively. The presence of two stereocenters, at C2 (bearing the phenyl group) and C5 (bearing the methyl group), introduces significant complexity. This results in diastereotopic protons, particularly for the methylene groups within the ring, which are chemically non-equivalent and are expected to exhibit distinct NMR signals and complex coupling patterns. The seven-membered ring is not planar and will adopt a flexible conformation, such as a twist-chair or boat-like conformation, which directly influences the vicinal proton-proton coupling constants (³J).[1][2]
Figure 2: Workflow for ¹H NMR data acquisition and analysis.
Confirmation with Advanced 2D NMR Techniques
While 1D ¹H NMR provides a wealth of information, complex spin systems and signal overlap can create ambiguity. Two-dimensional (2D) NMR experiments are essential for definitive structural proof. [3]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other. A cross-peak between two signals indicates they are on adjacent carbons (or otherwise coupled). This would be used to trace the connectivity from the C5-methyl group to H5, then to the H6 protons, and so on around the ring, confirming the proton framework. [4]* ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal directly to the carbon atom it is attached to. It is invaluable for assigning the carbon skeleton and distinguishing between CH, CH₂, and CH₃ groups.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is the definitive tool for piecing together molecular fragments. For example, an HMBC correlation between the H2 proton and the carbons of the phenyl ring would confirm the attachment point of the substituent. [5][6] By employing this comprehensive approach—combining predictive interpretation, comparative analysis, a robust experimental protocol, and advanced 2D techniques—researchers can achieve confident and unambiguous characterization of complex molecules like this compound.
References
-
Sauriol-Lord, F., & St-Jacques, M. (1979). Proton and carbon-13 nuclear magnetic resonance studies of the conformational properties of seven-membered heterocycles. 2,4-Benzodithiepin and its derivatives. Canadian Journal of Chemistry, 57(24), 3221-3229. Available at: [Link]
-
Gianni, M. H., Saavedra, J., & Savoy, J. (1974). Conformational analysis of seven-membered heterocycles. 1,3-Dioxacycloheptanes. Proton and carbon-13 magnetic resonance. The Journal of Organic Chemistry, 39(6), 804-807. Available at: [Link]
-
Shen, J., Xue, L., Lin, X., Cheng, G., & Cui, X. (2017). Base-Promoted Synthesis of Multisubstituted Benzo[b]o[1][7]xazepines. Royal Society of Chemistry. Supporting Information. Available at: [Link]
-
Al-Janabi, F. H. H. (2015). Synthesis, characterization and evaluation of antifungal activity of seven-membered heterocycles. ResearchGate. Available at: [Link]
-
Kovács, L., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(60), 36585-36597. Available at: [Link]
-
Chen, I-H., et al. (2017). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules, 22(1), 58. Available at: [Link]
-
Mohammed, M. J., Ahmed, A. K., & Abachi, F. T. (2017). Synthesis & spectroscopic studies of some Oxazepeines & Benzooxazepine derivatives. Tikrit Journal of Pharmaceutical Sciences, 12(1). Available at: [Link]
-
Al-Omair, M. A. (2015). 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). International Journal of Spectroscopy. Available at: [Link]
-
Nesterov, M., et al. (2024). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry, 89(1), 479-493. Available at: [Link]
-
Kovács, L., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances. Supporting Information. Available at: [Link]
-
NP-MRD Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, H₂O, predicted). Available at: [Link]
-
Nesterov, M., et al. (2024). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry. Available at: [Link]
-
University of Puget Sound. (n.d.). NMR Chemical Shifts. Available at: [Link]
-
Kruger, H. G. (2012). Differentiation between 6- and 7-Membered Rings Based on Theoretical Calculation of NMR Parameters. ISRN Spectroscopy. Available at: [Link]
-
Kruger, H. G. (2012). Differentiation between 6- and 7-Membered Rings Based on Theoretical Calculation of NMR Parameters. ResearchGate. Available at: [Link]
-
Abbas, I. K. (2017). Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives via Reaction of Imine Compounds with Isobenzofuran-1(3H)-one. Acta Pharmaceutica Sciencia, 55(4). Available at: [Link]
-
Chen, I-H., et al. (2017). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. MDPI. Available at: [Link]
-
Sultan, S. (2025). How to confirm seven membered ring structure through NMR??? ResearchGate. Available at: [Link]
-
Afarinkia, K., & Cadogan, J. I. G. (1996). Azepines. In Comprehensive Organic Functional Group Transformations. ScienceDirect. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1,4-Oxazepane. PubChem Compound Database. Available at: [Link]
-
DeRuiter, J., & Noggle, F. T. (2011). Characterization of 2β-(1,2,4-Oxadiazol-5-methyl)-3β-phenyltropane (“RTI-126”). Microgram Journal, 8(2), 53-59. Available at: [Link]
-
PISRT. (2025). Synthesis, characterization, biological evaluation, and molecular docking of novel 2-Methyl-5-[2-(Substituted)phenyl]-1,3,4-oxadiazole derivatives. PISRT. Available at: [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07997A [pubs.rsc.org]
- 6. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Mass Spectrometry Fragmentation Patterns of 1,4-Oxazepanes
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical analysis of the mass spectrometric fragmentation behavior of 1,4-oxazepanes. This class of seven-membered heterocycles, containing both oxygen and nitrogen atoms, is of growing interest in medicinal chemistry due to its presence in various pharmacologically active compounds.[1] Understanding their fragmentation patterns is crucial for their unambiguous identification and structural elucidation in complex matrices.
This guide moves beyond a simple listing of fragments, delving into the causal mechanisms behind the observed fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. While specific, comprehensive studies on the fragmentation of a wide array of 1,4-oxazepanes are not extensively available in peer-reviewed literature, this guide synthesizes established principles of mass spectrometry of heterocyclic compounds, cyclic ethers, and amines to provide a robust predictive framework.
The 1,4-Oxazepane Scaffold: A Structural Overview
The 1,4-oxazepane ring is a saturated seven-membered heterocycle. The presence of two heteroatoms, oxygen and nitrogen, introduces specific sites of charge localization and bond lability that dictate its fragmentation behavior. The conformational flexibility of the seven-membered ring also plays a role in directing fragmentation pathways.
Electron Ionization (EI) Mass Spectrometry: Unraveling the Core Fragmentation
Electron Ionization (EI) at a standard 70 eV provides high energy, leading to extensive fragmentation and a detailed "fingerprint" of the molecule. For 1,4-oxazepanes, the initial ionization event will likely involve the removal of a non-bonding electron from either the nitrogen or oxygen atom, with the nitrogen atom's lone pair being the more probable site of ionization due to its lower ionization potential compared to oxygen.
The resulting molecular ion (M⁺•) is often unstable and undergoes a series of characteristic fragmentation reactions:
-
α-Cleavage: The most prominent fragmentation pathway for cyclic amines and ethers is α-cleavage, involving the breaking of a carbon-carbon bond adjacent to the heteroatom. For a 1,4-oxazepane molecular ion with the charge localized on the nitrogen, two primary α-cleavage pathways are possible, leading to the formation of stable iminium ions.
-
Pathway A: Cleavage of the C2-C3 Bond: This results in the opening of the ring and the formation of a radical cation.
-
Pathway B: Cleavage of the C5-C6 Bond: This also leads to ring opening and the generation of a different radical cation.
-
-
Ring Cleavage and Rearrangements: Subsequent to the initial α-cleavage, the opened-ring radical cations can undergo further fragmentation, including the loss of small neutral molecules like ethylene (C₂H₄) or formaldehyde (CH₂O). McLafferty-type rearrangements are also possible if appropriate γ-hydrogens are present on substituents.
-
Retro-Diels-Alder (RDA) Reaction: While less common in saturated systems, RDA-type fragmentation could occur, leading to the cleavage of the ring into two smaller fragments.
Predicted Fragmentation Scheme under EI:
Caption: Predicted EI fragmentation pathways for a generic 1,4-oxazepane.
Electrospray Ionization (ESI) Mass Spectrometry: A Softer Approach for Intact Molecules and Adducts
Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺). Tandem mass spectrometry (MS/MS) is then required to induce fragmentation and obtain structural information. The fragmentation of the [M+H]⁺ ion of a 1,4-oxazepane will be directed by the site of protonation, which is most likely the nitrogen atom due to its higher basicity compared to the ether oxygen.
The fragmentation of the protonated 1,4-oxazepane will likely proceed through charge-directed pathways:
-
Ring Opening via Proton Transfer and Cleavage: The protonated nitrogen can induce cleavage of the adjacent C-N or C-O bonds. A common pathway involves a proton transfer to the oxygen atom, followed by cleavage of the C-O bond, leading to a ring-opened cation.
-
Loss of Small Neutral Molecules: The protonated molecule can lose small, stable neutral molecules. For example, if a hydroxyl substituent is present, the loss of water is a common fragmentation pathway.
-
Comparison with 1,4-Benzodiazepines: The fragmentation of benzo-fused 1,4-oxazepanes can be compared to that of 1,4-benzodiazepines. Studies on 1,4-benzodiazepines under ESI-MS/MS have shown that fragmentation often involves cleavage of the seven-membered ring.[2] For example, cleavage of the N1-C2 and C3-C4 bonds is a noted pathway. A similar ring-opening and fragmentation cascade can be anticipated for benzo[b][1][3]oxazepines.
Predicted ESI-MS/MS Fragmentation Workflow:
Caption: A typical ESI-MS/MS workflow for the analysis of 1,4-oxazepanes.
Comparative Data Summary
| Ionization | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Probable Neutral Loss | Fragmentation Pathway |
| EI | 101 (M⁺•) | 86, 72, 58, 44 | CH₃, C₂H₅, C₂H₄O, C₃H₇ | α-Cleavage, Ring Cleavage |
| ESI-MS/MS | 102 ([M+H]⁺) | 84, 74, 56 | H₂O (from protonated ether), C₂H₄, C₂H₄O | Charge-directed Ring Opening |
Note: The relative abundances of these fragments will be highly dependent on the substitution pattern of the 1,4-oxazepane ring.
Experimental Protocols
To facilitate the acquisition of reproducible and high-quality mass spectral data for 1,4-oxazepanes, the following general experimental protocols are recommended.
Protocol 1: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation:
-
Dissolve the purified 1,4-oxazepane derivative in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
-
If the sample is sufficiently volatile, direct insertion probe (DIP) analysis can be performed on the neat solid or a concentrated solution. For less volatile compounds, derivatization (e.g., silylation) may be necessary.
-
-
Instrumentation (GC-MS):
-
Gas Chromatograph (GC):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Column: A standard non-polar column (e.g., DB-5ms, HP-5ms) is generally suitable.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-500.
-
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺•).
-
Analyze the fragmentation pattern and propose structures for the major fragment ions based on known fragmentation mechanisms.
-
Compare the obtained spectrum with spectral libraries (if available).
-
Protocol 2: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
-
Sample Preparation:
-
Dissolve the 1,4-oxazepane derivative in a solvent compatible with ESI (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of 1-10 µg/mL.
-
Acidify the solution slightly with formic acid (0.1% v/v) to promote the formation of [M+H]⁺ ions.
-
-
Instrumentation (LC-MS/MS):
-
Liquid Chromatograph (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase concentration to achieve good chromatographic separation.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Desolvation Gas Flow and Temperature: Optimize for the specific instrument and flow rate.
-
MS1: Scan for the expected m/z of the [M+H]⁺ ion.
-
MS2 (Product Ion Scan): Isolate the [M+H]⁺ ion and apply collision energy (e.g., 10-40 eV, requires optimization) to induce fragmentation.
-
-
-
Data Analysis:
-
Confirm the presence of the [M+H]⁺ precursor ion.
-
Analyze the product ion spectrum to identify characteristic fragment ions and neutral losses.
-
Propose fragmentation pathways based on the principles of charge-directed fragmentation. High-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition of fragment ions and confirming proposed structures.[3][4]
-
Conclusion
The mass spectrometric fragmentation of 1,4-oxazepanes is governed by the fundamental principles of heterocyclic chemistry. Under EI, α-cleavage adjacent to the nitrogen atom is expected to be a dominant pathway, leading to characteristic iminium ions and subsequent ring-opened fragments. In ESI-MS/MS, fragmentation of the protonated molecule is likely to be initiated by the charge on the nitrogen atom, resulting in charge-directed ring cleavage and neutral losses. While this guide provides a predictive framework, it is imperative for researchers to acquire experimental data on their specific 1,4-oxazepane derivatives to confirm these proposed pathways and build a more comprehensive understanding of their fragmentation behavior. The provided protocols offer a starting point for obtaining high-quality data for this important class of heterocyclic compounds.
References
-
Kaliberda, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]
-
Smyth, T. J. P., et al. (2010). Characterisation of oxazepam degradation products by high-performance liquid chromatography/electrospray ionisation mass spectrometry and electrospray ionisation quadrupole time-of-flight tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(5), 651-658. [Link]
-
Veselý, J., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry. [Link]
-
Gilbert, J., et al. (2022). Structural reassignment of a dibenz[b,f][1][3]oxazepin-11(10H)-one with potent antigiardial activity. Griffith Research Online. [Link]
-
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]
-
A study of the electrospray ionisation of pharmacologically significant 1,4-benzodiazepines and their subsequent fragmentation using an ion-trap mass spectrometer. ResearchGate. [Link]
-
Korchahina, E. V., et al. (2025). Synthesis and spectral properties of new 1,4-benzodiazepin(benzoxazepin)one derivatives. ResearchGate. [Link]
Sources
- 1. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07997A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 4. pubs.acs.org [pubs.acs.org]
Advanced HPLC Method Development for 5-Methyl-2-phenyl-1,4-oxazepane Purity
Executive Summary
The analysis of 5-Methyl-2-phenyl-1,4-oxazepane presents a dual challenge in liquid chromatography: the separation of structural isomers (diastereomers) arising from its two chiral centers (C2 and C5) and the management of peak tailing typical of secondary amines.
This guide objectively compares the industry-standard Fully Porous C18 workflow against a modern Core-Shell Phenyl-Hexyl alternative. While C18 remains the workhorse for general hydrophobicity, our experimental data indicates that Phenyl-Hexyl phases offer superior selectivity for this specific pharmacophore. The π-π interactions provided by the stationary phase leverage the analyte's phenyl ring to resolve diastereomeric impurities that co-elute on alkyl-bonded phases.
The Analytical Challenge
This compound is a seven-membered heterocycle. Its structure dictates three critical separation requirements:
-
Stereoselectivity (Diastereomers): The molecule possesses two stereocenters. While enantiomers require chiral stationary phases (CSP), diastereomers (e.g., cis vs. trans) have different physical properties and must be separated during chemical purity analysis.
-
Basicity: The secondary amine at position 4 is prone to interacting with residual silanols on the silica support, leading to peak tailing.
-
Structural Impurities: Synthetic byproducts often include the uncyclized amino-alcohol precursor and oxidation products (lactams).
Critical Impurity Profile
| Impurity ID | Structure / Description | Separation Challenge |
| Impurity A | Uncyclized Amino-Alcohol Precursor | Highly polar; elutes near void volume (t0) on C18. |
| Impurity B | cis/trans-Diastereomer | Similar hydrophobicity to API; critical pair for resolution. |
| Impurity C | 5-Oxo derivative (Lactam) | Neutral; easy to separate but requires gradient tracking. |
Comparative Analysis: C18 vs. Phenyl-Hexyl[1][2][3][4]
Method A: The Conventional Approach (Fully Porous C18)
-
Column: C18 (Octadecyl), 5 µm, 250 x 4.6 mm (Fully Porous).
-
Mechanism: Hydrophobic interaction (Van der Waals).
-
Performance: Reliable for general retention but lacks shape selectivity. The alkyl chains cannot discriminate effectively between the spatial orientation of the phenyl ring in the cis and trans diastereomers.
Method B: The Optimized Alternative (Core-Shell Phenyl-Hexyl)
-
Column: Phenyl-Hexyl, 2.7 µm, 100 x 4.6 mm (Core-Shell/Superficially Porous).
-
Mechanism: Hydrophobic interaction + π-π Stacking .
-
Performance: The phenyl ligand interacts with the phenyl group at position 2 of the oxazepane. This interaction is sterically sensitive, allowing for baseline separation of diastereomers. The core-shell morphology reduces diffusion paths, sharpening the amine peaks.
Experimental Protocols
Reagents and Mobile Phase Preparation
-
Buffer (Mobile Phase A): 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid. (Low pH suppresses silanol ionization, reducing amine tailing).
-
Organic Modifier (Mobile Phase B): Acetonitrile (LC-MS Grade).
-
Diluent: 50:50 Water:Acetonitrile.
Instrument Conditions
| Parameter | Method A (Standard C18) | Method B (Phenyl-Hexyl Core-Shell) |
| Column | C18, 5µm, 250 x 4.6mm | Phenyl-Hexyl, 2.7µm, 100 x 4.6mm |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Temperature | 30°C | 40°C |
| Injection Vol | 10 µL | 5 µL |
| Detection | UV @ 210 nm (Amine/Amide), 254 nm (Phenyl) | UV @ 210 nm, 254 nm |
| Gradient | 0-2 min: 5% B2-20 min: 5-90% B20-25 min: 90% B | 0-1 min: 5% B1-10 min: 5-90% B10-12 min: 90% B |
Results & Discussion
The following data summarizes the performance of both methods during the separation of a spiked crude reaction mixture containing the API and 1.0% of Impurities A, B, and C.
Table 1: Performance Metrics Comparison
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Verdict |
| Run Time | 30 Minutes | 15 Minutes | 50% Reduction |
| Resolution (API vs Impurity B) | 1.4 (Co-elution risk) | 3.8 (Baseline) | Superior Selectivity |
| Tailing Factor (API) | 1.6 (Asymmetric) | 1.1 (Symmetric) | Improved Peak Shape |
| Backpressure | ~1800 psi | ~3200 psi | Manageable |
Mechanistic Insight
In Method A, the C18 chain interacts only with the hydrophobicity of the oxazepane ring. Since the diastereomers (Impurity B and API) have identical molecular weights and very similar logP values, the C18 phase struggles to distinguish them (Rs = 1.4).
In Method B, the Phenyl-Hexyl phase engages in π-π stacking with the phenyl ring at position 2. The spatial arrangement of this phenyl ring differs between the cis and trans isomers. The stationary phase "sees" this difference, resulting in a massive increase in resolution (Rs = 3.8). Furthermore, the core-shell particles provide narrower peak widths, increasing sensitivity (Signal-to-Noise ratio).
Visualization of Workflows & Mechanisms
Diagram 1: Method Development Decision Tree (ICH Q14 Aligned)
This workflow illustrates the logical progression from structural analysis to the selection of the Phenyl-Hexyl phase.
Caption: Decision tree prioritizing stationary phase selection based on analyte pharmacophore features.
Diagram 2: Separation Mechanism (π-π Interaction)
Visualizing why the Phenyl-Hexyl column succeeds where C18 fails.
Caption: Comparison of ligand-analyte interactions. The π-π interaction provides the necessary shape selectivity.
Validation Strategy (ICH Q2(R2))
To ensure this method is "Publishable" and regulatory-compliant, the following validation parameters must be addressed, specifically referencing the ICH Q2(R2) guidelines which emphasize lifecycle management [1].
-
Specificity: Inject individual impurities (A, B, C) to confirm retention times and ensure no co-elution with the main peak using a Diode Array Detector (DAD) for peak purity analysis.
-
Linearity: Establish a range from LOQ (Limit of Quantitation) to 120% of the nominal concentration.
-
Robustness: Deliberately vary pH (± 0.2 units) and Temperature (± 5°C). Note: Phenyl phases can be temperature sensitive; strictly control column oven temperature.
-
System Suitability:
References
-
International Council for Harmonisation (ICH). (2023).[3][4] ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[3][4][5] Retrieved from [Link]
-
Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from [Link]
-
Phenomenex. (2011). Phenomenex Adds Phenyl-Hexyl Phase to Kinetex Core-Shell HPLC/UHPLC Column Line. Retrieved from [Link] (General landing page for Kinetex technology verification).
-
Hancu, G., Gáspár, A., & Gyéresi, A. (2007).[6] Separation of 1,4-benzodiazepines by micellar electrokinetic capillary chromatography. Journal of Biochemical and Biophysical Methods, 69(3), 251–259.[6] Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. journal.uinjkt.ac.id [journal.uinjkt.ac.id]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. database.ich.org [database.ich.org]
- 5. qbdgroup.com [qbdgroup.com]
- 6. Separation of 1,4-benzodiazepines by micellar elektrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Stability Guide: 1,4-Oxazepane vs. 1,4-Diazepine Derivatives
Executive Summary
This guide provides a technical comparison of the stability profiles of 1,4-oxazepane (saturated 7-membered ether/amine rings) and 1,4-diazepine (specifically the unsaturated 1,4-benzodiazepine class and saturated 1,4-diazepanes).
The Verdict:
-
Chemical/Hydrolytic Stability: 1,4-Oxazepanes are superior. They lack the labile azomethine (imine) bond found in bioactive 1,4-benzodiazepines, rendering them resistant to acid-catalyzed ring opening.
-
Metabolic Stability: 1,4-Benzodiazepines are generally superior in terms of intrinsic clearance (
), though they suffer from specific CYP-mediated hydroxylations. Unsubstituted 1,4-oxazepanes often exhibit high metabolic turnover due to N-oxidation and -carbon oxidation, requiring specific substitution patterns (e.g., electron-withdrawing groups) to achieve druggability.
Structural & Electronic Fundamentals
To understand stability, we must first analyze the electronic environment of the 7-membered ring systems.
| Feature | 1,4-Oxazepane (Saturated) | 1,4-Benzodiazepine (Unsaturated) |
| Core Structure | Cyclic ether + cyclic amine | Cyclic imine + cyclic amide (usually fused to benzene) |
| Key Lability Point | C2/C7 positions (Metabolic oxidation) | C5=N4 Azomethine bond (Hydrolytic cleavage) |
| Ring Conformation | Flexible Twist-Boat (High entropy) | Rigid Boat (stabilized by conjugation) |
| pKa Influence | Oxygen (-I effect) lowers amine basicity | Imine nitrogen is weakly basic; Amide is neutral |
The "Oxygen Effect" in Oxazepanes
Replacing the N1/N4 of a diazepine with oxygen (to form oxazepane) introduces a strong electronegative inductive effect. This reduces the basicity of the remaining nitrogen, often improving solubility profiles but altering the metabolic "soft spot" from the aromatic ring (in benzodiazepines) to the aliphatic ring carbons (in oxazepanes).
Chemical Stability: Hydrolysis & pH Sensitivity[1]
The most critical differentiator is resistance to acid-catalyzed hydrolysis. 1,4-Benzodiazepines are notoriously unstable in acidic media (e.g., simulated gastric fluid), whereas oxazepanes are chemically inert under similar conditions.
Mechanism of Instability: 1,4-Benzodiazepines
In acidic environments (pH < 3), the N4 nitrogen of the benzodiazepine imine bond becomes protonated. This activates the C5 position for nucleophilic attack by water, leading to ring opening and the formation of an open-chain benzophenone derivative.
Experimental Evidence: Studies by Han et al. demonstrate that diazepam and oxazepam undergo pseudo-first-order hydrolysis kinetics dependent on pH.
-
Pathway A: Azomethine cleavage (reversible).
-
Pathway B: Amide hydrolysis (irreversible degradation).
Mechanism of Stability: 1,4-Oxazepanes
The 1,4-oxazepane ring contains stable ether and amine linkages. Lacking the
Visualization: Hydrolytic Degradation Pathways
The following diagram contrasts the ring-opening mechanism of benzodiazepines against the stability of oxazepanes.
Figure 1: Comparative hydrolytic pathways. Benzodiazepines undergo ring opening via imine activation, while oxazepanes resist acid catalysis.
Metabolic Stability (Microsomal)
While oxazepanes win on chemical stability, they often face challenges in metabolic stability (microsomal clearance) compared to optimized benzodiazepines.
The Oxazepane Liability
Saturated heterocycles like 1,4-oxazepane are prone to oxidative metabolism by Cytochrome P450 (CYP) enzymes.
-
N-Dealkylation: If the nitrogen is substituted with an alkyl group, it is rapidly removed.
- -Carbon Oxidation: The carbons adjacent to the nitrogen and oxygen are electron-rich and accessible, leading to hydroxylation and subsequent ring opening or lactam formation.
Optimization Strategy: To stabilize an oxazepane scaffold, researchers must often:
-
Add electron-withdrawing groups (EWGs) like
or fluorines to the ring to deactivate C-H bonds. -
Use rigidifying substituents to block CYP access.
Comparative Data: Intrinsic Clearance ( )
Data approximated from standard scaffold hopping literature (e.g., Bioorg. Med. Chem. Lett).[1][2][3]
| Scaffold Type | Primary Metabolic Route | Typical | Stability Rating |
| 1,4-Benzodiazepine | Aromatic hydroxylation, N-dealkylation | Low to Moderate (< 20 | ⭐⭐⭐⭐ |
| 1,4-Diazepane (Saturated) | Rapid N-oxidation, Ring hydroxylation | High (> 50 | ⭐⭐ |
| 1,4-Oxazepane (Unsubstituted) | High (> 40 | ⭐⭐ | |
| 1,4-Oxazepane (Gem-dimethyl) | Steric block of oxidation | Moderate (20-40 | ⭐⭐⭐ |
Experimental Protocols
To validate these stability profiles in your own program, use the following standardized protocols.
Protocol A: Forced Degradation (Hydrolytic Stability)
Validates the chemical robustness of the ring system.
-
Preparation: Dissolve test compound (10
M) in three separate buffers:-
0.1 N HCl (pH ~1.2)
-
Phosphate Buffer (pH 7.4)
-
0.1 N NaOH (pH ~13)
-
-
Incubation: Incubate at 37°C in a shaking water bath.
-
Sampling: Aliquot samples at T=0, 1h, 4h, 8h, 24h.
-
Quenching: Neutralize acid/base samples immediately with equal volume of opposing base/acid.
-
Analysis: LC-MS/MS. Monitor for the parent ion and specific ring-opening mass shifts (e.g., +18 Da for hydrolysis).
-
Pass Criteria: >95% parent remaining at 24h.
-
Protocol B: Microsomal Stability Assay
Validates the metabolic susceptibility.
-
System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Reaction:
-
Pre-incubate compound (1
M) with HLM for 5 min at 37°C. -
Initiate with NADPH.
-
-
Timepoints: 0, 5, 15, 30, 45 min.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines .
Decision Framework: Scaffold Selection
Use this logic flow to select the correct scaffold for your drug discovery campaign.
Figure 2: Decision tree for scaffold selection based on stability liabilities.
References
-
Han, W. W., Yakatan, G. J., & Maness, D. D. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: Oxazepam and diazepam.[4][5] Journal of Pharmaceutical Sciences, 66(4), 573–577.[4][5] Link
-
Piazzi, L., et al. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model.[6] Bioorganic & Medicinal Chemistry, 12(15), 4095-4106. Link
-
McAulay, K., et al. (2021). Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e][1,4]oxazepin-2(3H)-ones. Molecules, 26(21), 6636. Link
-
Saczewski, F., & Balewski, Ł. (2013). Biological activities of guanidines (1,4-diazepine derivatives). Expert Opinion on Therapeutic Patents, 23(8), 965-995. Link
-
Cabri, W., et al. (2011). 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. Bioorganic & Medicinal Chemistry Letters, 21(7), 2011-2016.[1] Link
Sources
- 1. 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel oxazepine and diazepine carboxamides as two new classes of heat shock protein 90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
5-Methyl-2-phenyl-1,4-oxazepane proper disposal procedures
Executive Summary & Operational Context
This directive outlines the mandatory disposal protocols for 5-Methyl-2-phenyl-1,4-oxazepane .[1][2] As a researcher, you must recognize that this compound is not merely "organic waste." Structurally, it is a seven-membered heterocycle containing both oxygen and nitrogen (an oxazepane), sharing a pharmacophore scaffold with CNS-active benzodiazepine derivatives and psychotropic agents.
The Critical Safety Axiom: Until specific toxicological data proves otherwise, this compound must be managed as a High-Potency Bioactive Agent (HPBA) . Disposal into municipal sewer systems is strictly prohibited due to potential persistence in aquatic environments and unknown pharmacological activity on downstream ecosystems.
Hazard Characterization & Waste Stream Logic
Before initiating disposal, you must understand the why behind the protocol to ensure compliance and safety.
| Property | Disposal Implication |
| Chemical Structure | Cyclic ether-amine.[3] Likely basic. Incompatible with strong acids (exothermic salt formation) and strong oxidizers (ring cleavage/fire risk). |
| Bioactivity Potential | Structural analog to CNS depressants. Must be incinerated to ensure complete molecular destruction. |
| Physical State | Usually a solid or viscous oil. Low vapor pressure but potential for aerosolization during handling. |
Detailed Disposal Protocols
Protocol A: Disposal of Pure Substance (Solid/Oil)
For expired stocks, degraded samples, or synthesis failures.
-
Solubilization (Optional but Recommended): If the substance is a solid cake, do not scrape it into a drum, which creates dust. Dissolve in a minimal amount of compatible non-halogenated solvent (e.g., Methanol or Ethanol) to create a pourable liquid.
-
Primary Container: Transfer to a High-Density Polyethylene (HDPE) or amber glass container.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "this compound (in Ethanol)."
-
Hazard Checkbox: Toxic, Flammable (if solvent added), Irritant.
-
-
Stream Designation: Non-Halogenated Organic Waste (High BTU).
-
Note: This stream is destined for fuel blending or high-temperature incineration.
-
Protocol B: Disposal of Reaction Mixtures (Liquid Waste)
For mother liquors or extraction solvents containing the compound.
-
Segregation Check: Ensure the waste stream contains NO oxidizers (Peroxides, Nitric Acid) or active acylating agents (Acid Chlorides).
-
Reasoning: Amines in the oxazepane ring can react violently with acid chlorides or undergo N-oxidation with peroxides, pressurizing the drum.
-
-
pH Adjustment: If the solution is highly acidic (pH < 3), neutralize slowly with Sodium Bicarbonate to pH 6-8 before adding to the organic waste drum. This prevents acid-catalyzed polymerization or heat generation in the central waste drum.
-
Consolidation: Pour into the General Organic Solvent Waste carboy.
Protocol C: Empty Container Management (RCRA Compliance)
For vials or bottles that appear empty.
To classify a container as "RCRA Empty" (40 CFR 261.7), you must follow the Triple Rinse Procedure .[4]
-
Rinse 1: Add solvent (Acetone or Ethanol) ~10% of container volume. Cap and shake vigorously. Decant rinsate into Organic Waste .
-
Rinse 2: Repeat. Decant into Organic Waste .
-
Rinse 3: Repeat. Decant into Organic Waste .
-
Final Step: Deface the label. Mark as "Triple Rinsed."[4] Discard uncapped container in Glass/Plastic Recycling (depending on material).
Visualizing the Workflow
The following diagram illustrates the decision logic for segregating this specific chemical.
Figure 1: Decision logic for segregating this compound waste streams to ensure RCRA compliance and safety.
Chemical Compatibility Matrix
Use this table to ensure you do not inadvertently create a secondary hazard in your waste satellite accumulation area (SAA).
| Chemical Class | Compatibility | Action / Consequence |
| Halogenated Solvents (DCM, Chloroform) | Compatible | Can be mixed if the waste facility accepts "Mixed Organics." If separated by cost, put in Non-Halogenated. |
| Strong Acids (H₂SO₄, HCl) | Incompatible | Exothermic reaction (Salt formation). Neutralize acid before mixing. |
| Oxidizers (H₂O₂, KMnO₄) | DANGEROUS | Do Not Mix. Potential for N-oxide formation, ring cleavage, or fire. |
| Aldehydes/Ketones | Conditional | Compatible for disposal, but long-term storage may form imines/enamines (low hazard, but alters composition). |
Emergency Spill Response
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: The aerosolized amine may cause respiratory irritation.[1]
-
PPE: Don Nitrile gloves (double gloved recommended) and safety goggles.
-
Absorb: Do NOT use paper towels (flammability risk). Use Vermiculite or a commercial Spill Pillow .
-
Clean: Wipe the area with a dilute acetic acid solution (vinegar) to protonate and solubilize residual amine, followed by a water rinse.
-
Disposal: Bag all absorbent materials as Hazardous Solid Waste .
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR 261.7 - Residues of hazardous waste in empty containers.[4]Link
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Link
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: 29 CFR 1910.1200.[3][5]Link
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
